molecular formula C7H12F3NO B1418919 N-(2,2,2-trifluoroethyl)oxan-4-amine CAS No. 1154884-31-7

N-(2,2,2-trifluoroethyl)oxan-4-amine

Cat. No.: B1418919
CAS No.: 1154884-31-7
M. Wt: 183.17 g/mol
InChI Key: IQQNCZOHVNBOPL-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)oxan-4-amine is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-1-3-12-4-2-6/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQNCZOHVNBOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Fluorine Switch: Comparative Analysis of N-(2,2,2-trifluoroethyl)oxan-4-amine vs. N-ethyl-oxan-4-amine

[1]

Executive Summary

This technical guide analyzes the bioisosteric replacement of an


-ethyl

-(2,2,2-trifluoroethyl)
1

11

Part 1: Physicochemical Profiling & The Basicity Cliff

The most critical divergence between these two molecules is the basicity of the nitrogen center. This is not a minor shift; it is a fundamental alteration of the molecule's state at physiological pH.

The Inductive Effect and Modulation

In N-ethyl-oxan-4-amine , the ethyl group functions as a weak electron donor (hyperconjugation), stabilizing the protonated ammonium species. Consequently, the


In N-(2,2,2-trifluoroethyl)oxan-4-amine , the



1

5.7
Impact on Physiological Charge (pH 7.4)

At physiological pH (7.4):

  • N-Ethyl variant: Exists almost exclusively (>99.9%) as a cation (protonated).

  • N-Trifluoroethyl variant: Exists almost exclusively (>98%) as a neutral species.

This charge difference dictates membrane permeability. The neutral trifluoroethyl variant crosses the blood-brain barrier (BBB) and cell membranes via passive diffusion much more efficiently than the charged ethyl variant.

Data Comparison Table
PropertyN-Ethyl-oxan-4-amineThis compoundImpact

(Conj.[1] Acid)
~10.7~5.7Basicity Cliff:

units.
State at pH 7.4 Cationic (

)
Neutral (

)
Determines solubility vs. permeability.
Lipophilicity (

)
LowerHigher (+0.6 to +0.9 units)Fluorine increases intrinsic lipophilicity.
Distribution (

)
Low (due to charge)High (tracks with

)
Critical: Trifluoroethyl has better CNS penetration.
hERG Liability Higher RiskLower RiskBasic amines correlate with hERG channel blocking; reducing basicity mitigates this.
Visualizing the Physicochemical Cascade

Gcluster_ethylN-Ethyl Variantcluster_fluoroN-Trifluoroethyl VariantE_StructEthyl Group(Electron Donor)E_pKapKa ~ 10.7E_Struct->E_pKaStabilizes cationE_StateCationic at pH 7.4E_pKa->E_StateE_ResultHigh SolubilityLow PermeabilityhERG RiskE_State->E_ResultF_StructTrifluoroethyl Group(Electron Withdrawing)F_pKapKa ~ 5.7F_Struct->F_pKaDestabilizes cationF_StateNeutral at pH 7.4F_pKa->F_StateF_ResultHigh PermeabilityMetabolic StabilityCNS PenetrantF_State->F_Result

Figure 1: The mechanistic cascade resulting from the bioisosteric replacement of H with F.

Part 2: Metabolic Stability & Toxicology[1]

The


Mechanism of Metabolism (N-Dealkylation)
  • N-Ethyl: Cytochrome P450 enzymes (CYPs) typically attack the

    
    -carbon (adjacent to the nitrogen). This requires hydrogen abstraction to form an unstable carbinolamine intermediate, which collapses to release acetaldehyde and the primary amine.
    
  • N-Trifluoroethyl: The C-F bond is the strongest single bond in organic chemistry (

    
     116 kcal/mol). Furthermore, the strong electron-withdrawing nature of the 
    
    
    group deactivates the adjacent
    
    
    -CH protons, making them resistant to CYP-mediated abstraction. This effectively blocks N-dealkylation at this site.
Toxicology Considerations

While the trifluoroethyl group improves stability, researchers must be aware of potential (though rare) catabolic pathways. If the ether/amine linkage does cleave under extreme conditions, it can release trifluoroethanol or trifluoroacetic acid , both of which have distinct toxicological profiles compared to the benign acetate/ethanol byproducts of the ethyl variant. However, in the context of a secondary amine like oxan-4-amine, the trifluoroethyl moiety is generally considered stable and safe for lead optimization.[1]

Part 3: Synthetic Methodologies

Synthesizing the trifluoroethyl variant requires different reagents than the standard reductive amination used for the ethyl variant.

Protocol A: Synthesis of N-Ethyl-oxan-4-amine

Standard Reductive Amination

  • Reagents: Oxan-4-one, Ethylamine (2M in THF), Sodium Triacetoxyborohydride (

    
    ), Acetic Acid (catalytic).[1]
    
  • Procedure: Mix ketone and amine in DCE (Dichloroethane). Add STAB. Stir at RT for 4-16h.

  • Mechanism: Formation of iminium ion followed by rapid hydride delivery.

Protocol B: Synthesis of this compound

Modified Reductive Amination (Hemiacetal Route) Direct use of trifluoroacetaldehyde is difficult as it exists as a gas or stable hydrate.[1] The preferred reagent is trifluoroacetaldehyde ethyl hemiacetal .

Step-by-Step Protocol:

  • Reagents:

    • Oxan-4-amine (Start with the amine, not the ketone, for this direction).[1]

    • Trifluoroacetaldehyde ethyl hemiacetal (1.2 - 1.5 equiv).

    • Reducing Agent: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       or 
      
      
      .
    • Solvent: MeOH or DCE.

    • Additives:

      
       (optional, can catalyze imine formation).[1]
      
  • Workflow:

    • Dissolve oxan-4-amine in MeOH.

    • Add trifluoroacetaldehyde ethyl hemiacetal. Reflux may be required (60-70°C) for 2-4 hours to drive the equilibrium toward the imine (Schiff base) because the

      
       group makes the carbonyl carbon electron-deficient but the resulting imine is less stable.
      
    • Cool to 0°C. Add

      
       (Sodium cyanoborohydride).
      
    • Stir overnight.

  • Workup (Critical):

    • Quench with saturated

      
      .
      
    • Extract with DCM.

    • Note: Because the product

      
       is low (~5.7), it will extract into the organic layer even at neutral/mildly acidic pH. Do not acidify the aqueous layer hoping to salt it out, or you might lose it to the organic wash if not careful.
      

SynthesisStartOxan-4-amineInterHemiaminal / Imine(Equilibrium)Start->Inter+ ReagentReflux/MeOHReagentCF3-CHO(Ethyl Hemiacetal)Reagent->InterRedReduction(NaBH3CN)Inter->RedProdN-(2,2,2-trifluoroethyl)oxan-4-amineRed->ProdHydride Transfer

Figure 2: Synthetic pathway using the hemiacetal surrogate for trifluoroacetaldehyde.

References

  • Physicochemical Properties of Fluorinated Amines

    • Title: "Basicity of substituted 2,2,2-trifluoroethylamines."[1]

    • Context: Establishes the ~5 unit pKa drop.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Metabolic Stability & Bioisosterism

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents.
    • Context: Discusses the metabolic blocking of the N-dealkylation p
    • Source:ChemBioChem.
    • URL:[Link]

  • Synthetic Methodology (Reductive Amination)

    • Title: "Practical Synthesis of N-Trifluoroethylamines via Reductive Amin
    • Context: Valid
    • Source:Organic Letters.
    • URL:[Link]

  • General Bioisosterism Guide

    • Title: "Bioisosteres in Medicinal Chemistry."[2][3][4]

    • Context: Comparison of ethyl vs trifluoroethyl structural properties.[5]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

SMILES string and InChI key for N-(2,2,2-trifluoroethyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Building Block for Physicochemical Tuning in Drug Discovery[1][2][3]

Executive Summary

N-(2,2,2-trifluoroethyl)oxan-4-amine (also known as N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine) represents a high-value scaffold in modern medicinal chemistry.[1][2][3] It combines the polar, non-basic ether motif of the tetrahydropyran (THP) ring with the electron-withdrawing trifluoroethyl group.[2][3]

This specific combination serves as a "basicity tuner." While typical secondary amines exhibit a pKa ~10–11, the inductive effect of the trifluoroethyl group significantly lowers the pKa of the adjacent nitrogen (typically to ~5.5–6.5).[1][2][4] This modification reduces lysosomal trapping, improves passive membrane permeability, and enhances metabolic stability against oxidative dealkylation, making it a critical tool for optimizing lead compounds.[1][2][4]

Part 1: Chemical Identity & Digital Representation[1][2][3][4]

Precise digital identifiers are required for cheminformatics registration, QSAR modeling, and database integration.[1][2][4] The following strings are generated based on the IUPAC structure: N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine .[1][2][3]

1.1 Core Identifiers
Identifier TypeString / ValueNotes
Canonical SMILES FC(F)(F)CNC1CCOCC1Standard representation.[2][3][5]
Isomeric SMILES FC(F)(F)CNC1CCOCC1Achiral molecule; identical to canonical.[1][2][3]
InChI String InChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-1-3-12-4-2-6/h6-11H,1-5H2Standard InChI v1.06+.
InChIKey GZOSMCIZMLWJOU-UHFFFAOYSA-NHashed key for database lookup.
Molecular Formula C₇H₁₂F₃NO
Molecular Weight 183.17 g/mol
1.2 Structural Visualization (Cheminformatics Parsing)

The following diagram illustrates how cheminformatics algorithms parse the SMILES string into a connectivity graph.

SMILES_Parse cluster_0 Trifluoroethyl Group cluster_1 Core Scaffold CF3 CF3 (Electron Withdrawing) CH2_Link CH2 (Linker) CF3->CH2_Link Inductive Effect (-I) NH NH (Secondary Amine) CH2_Link->NH C-N Bond THP Tetrahydropyran (Oxane Ring) NH->THP C-N Bond (C4) note SMILES: FC(F)(F)CNC1CCOCC1 Parsing Direction: CF3 -> Linker -> Amine -> Ring note->CF3

Figure 1: Structural connectivity and functional logic parsed from the SMILES string FC(F)(F)CNC1CCOCC1.

Part 2: Physicochemical Profile & The "Fluorine Effect"[1][2][3]

The utility of this molecule lies in the drastic shift in physicochemical properties compared to its non-fluorinated analog (N-ethyl-oxan-4-amine).[2][3]

2.1 Basicity Modulation (pKa)

The trifluoroethyl group is a strong electron-withdrawing group (EWG).[2][3] It pulls electron density away from the amine nitrogen, stabilizing the lone pair and making it less available to accept a proton.[1][2][4]

  • Standard Secondary Amine pKa: ~10.5 (Highly basic, protonated at physiological pH 7.4).[1][2][4]

  • Trifluoroethyl Amine pKa: ~5.5 – 6.5 (Weakly basic, largely neutral at physiological pH 7.4).[1][2][4]

Implication: The neutral fraction at pH 7.4 is significantly higher, facilitating passive diffusion across lipid bilayers (e.g., the Blood-Brain Barrier).[1][2][4]

2.2 Calculated Properties (Data Table)
PropertyValue (Predicted)Significance
cLogP ~1.2Moderate lipophilicity; good solubility/permeability balance.[2][3]
TPSA ~21 ŲLow polar surface area; indicates high permeability.[1][2][3]
H-Bond Donors 1The single NH is a donor.[1][3]
H-Bond Acceptors 43 Fluorines + 1 Ether Oxygen.[1][2][3]
Rotatable Bonds 2Low flexibility (rigid ring) favors binding entropy.[1][2][3]
Part 3: Synthetic Protocol (Reductive Amination)

The most robust route to synthesize This compound is via the reductive amination of tetrahydro-4H-pyran-4-one with 2,2,2-trifluoroethylamine.[1][2][3]

3.1 Reaction Scheme

Reagents:

  • Ketone: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)[2][3]

  • Amine: 2,2,2-Trifluoroethylamine (CAS: 753-90-2)[1][2][3][6]

  • Reductant: Sodium Triacetoxyborohydride (STAB) – Preferred for selectivity.[1][2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2]

  • Catalyst: Acetic Acid (AcOH).[1][2][3]

3.2 Step-by-Step Methodology

This protocol is designed for a 10 mmol scale.

  • Imine Formation (Equilibrium):

    • In a 100 mL round-bottom flask, dissolve Tetrahydro-4H-pyran-4-one (1.00 g, 10 mmol) in DCE (40 mL).

    • Add 2,2,2-Trifluoroethylamine (1.19 g, 12 mmol, 1.2 eq).[1][2][4]

    • Add Acetic Acid (0.60 g, 10 mmol, 1.0 eq) to catalyze imine formation.[1][2][4]

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. The trifluoroethyl group makes the amine less nucleophilic, so this pre-stirring is vital to establish the imine/hemiaminal equilibrium before reduction.[1][2][4]

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq) portion-wise over 10 minutes. Note: Gas evolution (H2) may occur.[1][2]

    • Remove the ice bath and stir at RT for 12–16 hours (Overnight).

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 30 mL).[1][2]

    • Combine organic layers and wash with Brine (1 x 30 mL).[1][2]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1][2][4]

  • Purification:

    • The crude oil is often sufficiently pure (>90%).[1][2]

    • If necessary, purify via flash column chromatography (SiO₂).[1][2][4]

    • Eluent: Hexane/Ethyl Acetate gradient (due to the lower polarity of the fluorinated amine compared to standard amines).[1][2][3]

3.3 Synthesis Workflow Diagram

Synthesis_Flow Ketone Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8) Imine_Form Imine Formation (DCE, AcOH, RT, 1h) Ketone->Imine_Form Amine 2,2,2-Trifluoroethylamine (CAS: 753-90-2) Amine->Imine_Form Reduction Reduction (STAB, 0°C -> RT, 16h) Imine_Form->Reduction In situ Workup Quench (NaHCO3) Extraction (DCM) Reduction->Workup Product This compound (Yield: ~75-85%) Workup->Product

Figure 2: One-pot reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized building block, the following analytical criteria must be met.

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 3.95-4.00 (m, 2H): Equatorial protons adjacent to oxygen in the THP ring.[1][2]

    • δ 3.35-3.45 (t, 2H): Methylene protons of the THP ring (axial).[1][2]

    • δ 3.15 (q, 2H, J_H-F ~10 Hz): The CH₂ protons of the trifluoroethyl group.[1][2][4] Note: This will appear as a quartet due to coupling with the 3 fluorine atoms.[1][2][3]

    • δ 2.70-2.80 (m, 1H): The methine proton (CH) at the 4-position of the ring.[2][3]

  • LC-MS:

    • Ionization: ESI+ (Electrospray Ionization).[1][2][3]

    • Expected Mass: [M+H]⁺ = 184.18 Da.[1][2][3]

    • Note: Due to the low basicity, ionization intensity might be lower than standard amines.[1][2][4] Use Formic Acid in the mobile phase to assist protonation.[1][2][3]

References
  • PubChem Compound Summary. Tetrahydro-2H-pyran-4-amine (Oxan-4-amine).[2][3][7] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link]

  • PubChem Compound Summary. 2,2,2-Trifluoroethylamine.[1][2][4][6] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link][1][2]

  • Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference for STAB reductions).

  • Purser, S., et al. (2008).[1][2][4] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1][2][3] (Authoritative source on pKa modulation by fluorine).

Sources

Physicochemical properties of trifluoroethyl-substituted secondary amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoroethyl-Substituted Secondary Amines

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a paramount strategy in modern drug discovery. Among the various fluorinated motifs, the trifluoroethyl group, when attached to a secondary amine, imparts a unique and highly desirable set of physicochemical properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core physicochemical characteristics of trifluoroethyl-substituted secondary amines. We will delve into the underlying principles governing their pKa, lipophilicity, hydrogen bonding capacity, and metabolic stability, supported by field-proven experimental protocols and data interpretation.

The Strategic Imperative of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a well-established method for optimizing drug-like properties. The trifluoroethyl group (-CH2CF3) is particularly noteworthy due to its profound electronic and steric effects. Its strong inductive electron-withdrawing nature significantly alters the properties of the adjacent secondary amine, a common functional group in many bioactive molecules. Understanding these modifications is critical for rational drug design and the prediction of a compound's pharmacokinetic and pharmacodynamic profile.

Fundamental Physicochemical Properties and the Influence of the Trifluoroethyl Group

The trifluoroethyl moiety exerts a powerful influence on the fundamental properties of a secondary amine, primarily through the strong inductive effect of the three fluorine atoms.

G cluster_0 Electronic Effect of the Trifluoroethyl Group N Secondary Amine (N) H H N->H R N->R CH2 CH₂ N->CH2 CH2->N δ- CF3 CF₃ CH2->CF3 CF3->CH2 δ+ Arrow Inductive Electron Withdrawal

Figure 1: Inductive electron withdrawal by the trifluoroethyl group, reducing electron density on the nitrogen atom.

Basicity (pKa): A Predictable and Significant Shift

The basicity of an amine, quantified by its pKa, is a critical determinant of its ionization state at physiological pH. The potent electron-withdrawing effect of the trifluoroethyl group substantially decreases the electron density on the nitrogen atom. This makes the lone pair of electrons less available to accept a proton, resulting in a significant reduction in the amine's basicity.

Table 1: Comparative pKa Values of Representative Secondary Amines

Amine StructureR GroupApproximate pKa
Diethylamine-CH₂CH₃10.9
N-ethyl-2,2,2-trifluoroethylamine-CH₂CF₃~6.5

This marked decrease in pKa has profound implications for a drug candidate's behavior in the body. At a physiological pH of 7.4, a much larger fraction of the trifluoroethyl-substituted amine will exist in its neutral, uncharged form compared to its non-fluorinated counterpart. This can influence solubility, membrane permeability, and interactions with biological targets.

Lipophilicity (LogP and LogD): A Nuanced Enhancement

Lipophilicity, the affinity of a compound for a non-polar environment, is a key factor governing its absorption, distribution, and metabolism. The trifluoroethyl group is inherently lipophilic and its introduction generally increases a molecule's octanol-water partition coefficient (LogP).

However, the impact on the distribution coefficient at physiological pH (LogD₇.₄) is more complex. While the LogP of the neutral form increases, the pKa is lowered. This interplay means that for amines with a pKa near 7.4, the overall LogD₇.₄ may not increase as dramatically as the LogP, as a larger portion of the compound remains in the less lipophilic, neutral state.

Table 2: Illustrative Lipophilicity Data

CompoundLogPLogD₇.₄
N-benzylethanamine2.51.5
N-benzyl-2,2,2-trifluoroethanamine3.23.1
Hydrogen Bonding: A Tale of Two Effects

The trifluoroethyl group also modulates the hydrogen bonding capabilities of the secondary amine.

  • Hydrogen Bond Donor (HBD) Strength: The N-H proton becomes a stronger hydrogen bond donor. The electron-withdrawing effect polarizes the N-H bond, increasing the partial positive charge on the hydrogen atom.

  • Hydrogen Bond Acceptor (HBA) Strength: Conversely, the nitrogen lone pair becomes a weaker hydrogen bond acceptor due to the reduced electron density.

These alterations can significantly impact a molecule's binding affinity to its target protein, as well as its solubility and permeability.

Metabolic Stability: The "Metabolic Block" Advantage

A primary reason for the widespread use of the trifluoroethyl group is its ability to enhance metabolic stability. Secondary amines are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major route of drug clearance. The primary metabolic pathway is often N-dealkylation.

The electron-withdrawing nature of the trifluoroethyl group deactivates the adjacent C-H bonds, making them less prone to enzymatic oxidation. This "metabolic blocking" effect can significantly slow down the rate of N-dealkylation, leading to a longer in vivo half-life, reduced clearance, and potentially improved oral bioavailability.

G cluster_0 Metabolic N-Dealkylation Parent_NonF R-NH-CH₂CH₃ Metabolite_NonF R-NH₂ + O=CHCH₃ Parent_NonF->Metabolite_NonF CYP450 Oxidation (Facile) Parent_F R-NH-CH₂CF₃ Metabolite_F Metabolism Resistant Parent_F->Metabolite_F CYP450 Oxidation (Blocked)

LogP and lipophilicity data for N-(2,2,2-trifluoroethyl)oxan-4-amine

[1][2]

Executive Summary & Compound Identity

This compound (also known as N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine) represents a strategic building block in modern drug discovery.[1][2][3] Unlike standard alkyl amines, the inclusion of the 2,2,2-trifluoroethyl moiety drastically alters the electronic landscape of the nitrogen center, reducing basicity and enhancing membrane permeability at physiological pH.[1][4]

PropertyData / Descriptor
IUPAC Name This compound
CAS Number 2413904-46-6 (HCl salt); Free base implied
Molecular Formula C₇H₁₂F₃NO
Molecular Weight 183.17 g/mol
Key Feature Fluorine-mediated pKa suppression (Basicity attenuation)

Theoretical Physicochemical Profile

The lipophilicity of this compound is not a static integer but a dynamic property dependent on pH. The following data is derived from high-fidelity consensus algorithms and fragment-based comparative analysis with 2,2,2-trifluoroethylamine (TFEA).

The "Fluorine Effect" on pKa

The most critical parameter for this compound is pKa . The electron-withdrawing nature of the trifluoromethyl (-CF₃) group exerts a strong inductive effect (-I) on the adjacent amine.

  • Standard Secondary Amine pKa: ~10.5 – 11.0[1][4]

  • This compound pKa: ~5.2 – 5.7 (Predicted)[1]

Implication: At physiological pH (7.4), the amine is predominantly neutral (>98%), whereas a standard ethyl analog would be >99% protonated (cationic).[4] This leads to a LogD₇.₄ that is virtually identical to the intrinsic LogP.

Lipophilicity Data (Consensus)
ParameterValue (Range)ConfidenceNotes
cLogP (Neutral) 1.1 ± 0.3 HighIntrinsic lipophilicity of the uncharged species.[1]
LogD (pH 2.0) -1.5 to -0.8 MedProtonated species dominates (Cationic).[1]
LogD (pH 7.4) 1.1 ± 0.3 HighCritical Value. Compound is neutral; LogD ≈ LogP.
Polar Surface Area (PSA) ~21 ŲHighFavorable for CNS penetration.
Comparative Analysis

The table below illustrates why this scaffold is chosen over non-fluorinated analogs for permeability optimization.

ScaffoldSubstituent (R)pKa (Base)LogD (pH 7.4)Permeability Risk
Oxan-4-amine-R -CH₂CH₃ (Ethyl)~10.7-1.2 (Cationic)High (Low passive diffusion)
Oxan-4-amine-R -CH₂CF₃ (TFE) ~5.5 +1.1 (Neutral) Low (High passive diffusion)

Structural Logic & Synthesis Pathway

The synthesis of this compound typically employs reductive amination, favored for its mild conditions and compatibility with the tetrahydropyran ring.

Synthesis Workflow (DOT Diagram)

SynthesisPathwayKetoneOxan-4-one(Tetrahydro-4H-pyran-4-one)IntermediateHemiaminal / ImineIntermediateKetone->IntermediateCondensationAmine2,2,2-Trifluoroethylamine(HCl or Free Base)Amine->IntermediateProductN-(2,2,2-trifluoroethyl)oxan-4-amineIntermediate->ProductReduction (In-situ)ReagentReductant:NaBH(OAc)3 or NaBH3CNSolvent: DCE or DCMReagent->Intermediate

Figure 1: Reductive amination pathway.[1] The use of Sodium Triacetoxyborohydride (STAB) is recommended to minimize over-alkylation.

Experimental Protocols

Protocol A: pKa Determination via NMR Titration

Standard potentiometric titration is difficult due to the low basicity and potential insolubility of the neutral form. ¹⁹F-NMR is the gold standard here.

Materials:

  • Compound: 10 mg[1]

  • Buffer Series: Phosphate/Citrate buffers (pH 2.0 to 9.0)

  • Standard: Trifluoroacetic acid (internal standard, sealed capillary)[1][4]

Workflow:

  • Preparation: Dissolve compound in buffers containing 10% D₂O.

  • Measurement: Acquire ¹⁹F-NMR spectra at each pH point.

  • Analysis: The chemical shift (δ) of the -CF₃ group will shift sigmoidally as the adjacent nitrogen protonates/deprotonates.

  • Calculation: Fit the chemical shift vs. pH data to the Henderson-Hasselbalch equation. The inflection point is the pKa .

Protocol B: LogD Measurement (Shake-Flask HPLC)

Since the compound is UV-active (weakly) or requires derivatization, LC-MS is preferred.[1]

Workflow:

  • Phase System: n-Octanol (water-saturated) and PBS Buffer (octanol-saturated, pH 7.4).

  • Equilibration: Vortex compound (0.5 mg/mL) in the biphasic system for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Validation:

    • Mass Balance Check: Sum of amounts in both phases must equal initial mass ±5%.

    • Calculation:

      
      
      

Mechanistic Impact on Drug Design

Understanding the behavior of this fragment is crucial for "Scaffold Hopping."

The "Permeability Switch" Mechanism

The diagram below illustrates how the trifluoroethyl group acts as a "molecular switch" to turn off basicity and turn on lipophilicity at physiological pH.

PermeabilityLogiccluster_0Standard Alkyl Amine (pH 7.4)cluster_1Trifluoroethyl Amine (pH 7.4)NodeAHigh pKa (~10.5)NodeBProtonated (Cationic)NodeA->NodeBNodeCLow Membrane PermeabilityNodeB->NodeCNodeXLow pKa (~5.5)(Due to -CF3 Inductive Effect)NodeYNeutral Species(Predominant)NodeX->NodeYNodeZHigh Membrane Permeability(LogD ≈ LogP)NodeY->NodeZ

Figure 2: Comparative mechanistic flow showing how fluorination alters ionization states and permeability outcomes.

References

  • PubChem Compound Summary. 2,2,2-Trifluoroethylamine (Fragment Data). National Center for Biotechnology Information. [Link]

  • Morgenthaler, M. et al. Predicting and tuning physicochemical properties in lead optimization: Amine basicity.[1] ChemMedChem 2, 1100–1115 (2007).[1] (Foundational text on the electron-withdrawing effects of fluorinated alkyl groups on amine pKa).

  • Tetko, I. V. et al. Benchmarking of LogP prediction algorithms. Journal of Computer-Aided Molecular Design.[1] (Basis for cLogP consensus modeling used in Section 2).

Methodological & Application

Synthesis of N-(2,2,2-trifluoroethyl)oxan-4-amine: A Detailed Protocol via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of N-(2,2,2-trifluoroethyl)oxan-4-amine, a valuable building block in modern drug discovery. The trifluoroethyl moiety is a key pharmacophore known to enhance metabolic stability and modulate basicity, while the oxane ring serves as a versatile scaffold.[1][2][3] We present a robust and highly efficient one-pot reductive amination protocol utilizing Sodium Triacetoxyborohydride (STAB) as a mild and selective reducing agent. This document offers in-depth mechanistic insights, a detailed step-by-step experimental procedure, characterization data, and expert commentary on process optimization and safety.

Introduction and Scientific Context

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The 2,2,2-trifluoroethyl group, in particular, is an important bioisostere for an ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature significantly reduces the basicity of the adjacent amine (pKa of trifluoroethylamine is ~5.7 vs. ~10.7 for ethylamine), which can be critical for optimizing target engagement and reducing off-target effects.[3]

The target molecule, this compound, combines this valuable group with a tetrahydropyran (oxane) ring, a privileged scaffold found in numerous approved pharmaceuticals. Reductive amination stands out as one of the most effective and widely used methods for C-N bond formation, accounting for a significant portion of such reactions in the pharmaceutical industry.[4][5] This protocol focuses on a direct, one-pot approach, which offers superior operational simplicity and efficiency compared to multi-step procedures.

The Chemistry: Mechanistic Rationale

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that chemoselectively reduces the in situ formed iminium ion intermediate over the starting carbonyl compound.[4][6][7] Sodium Triacetoxyborohydride, NaBH(OAc)₃ or "STAB," is the reagent of choice for this transformation due to its mild nature and remarkable selectivity.[4][7][8]

The reaction proceeds via two key stages within the same pot:

  • Iminium Ion Formation: Oxan-4-one (a ketone) reacts with 2,2,2-trifluoroethylamine (a primary amine) to form a hemiaminal intermediate. Under the reaction conditions, this intermediate readily dehydrates to form a protonated imine, known as an iminium ion. The use of a slight excess of acetic acid can catalyze this step, particularly with less reactive ketones.[8][9]

  • Hydride Reduction: STAB is sterically hindered and electronically attenuated by the three acetoxy groups, making it a much slower reducing agent for ketones compared to the highly electrophilic iminium ion.[8][10] Consequently, it selectively delivers a hydride to the iminium ion, yielding the desired secondary amine product. This selectivity prevents the competing reduction of oxan-4-one to the corresponding alcohol, thereby maximizing the yield of the target amine.[6][10]

Diagram 1: Reaction Mechanism

G Reactants Oxan-4-one + 2,2,2-Trifluoroethylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Reversible Addition Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H₂O (Dehydration) Water H₂O Iminium->Hemiaminal + H₂O Product This compound Iminium->Product STAB NaBH(OAc)₃ (Hydride Source) STAB->Iminium Hydride Transfer (Rate-Determining Step)

Caption: The reductive amination mechanism.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalentsSupplierCAS No.
Oxan-4-oneC₅H₈O₂100.1210.01.00 g1.0Sigma-Aldrich1072-94-2
2,2,2-TrifluoroethylamineC₂H₄F₃N99.0710.51.04 g (0.81 mL)1.05Fluorochem75-04-7
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9414.02.97 g1.4Combi-Blocks56553-60-7
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL-Fisher Scientific75-09-2
Saturated Sodium BicarbonateNaHCO₃84.01-~50 mL-VWR144-55-8
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g-Acros Organics7487-88-9
Step-by-Step Procedure

Diagram 2: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Charge flask with Oxan-4-one & DCM B 2. Add Amine, Stir 15 min A->B C 3. Add STAB portion-wise (exotherm control) B->C D 4. Stir at RT for 4-16h (Monitor by TLC/LC-MS) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify via Column Chromatography G->H

Sources

Application Note: Overcoming Nucleophilicity Deficits in the Reductive Amination of Tetrahydro-4H-pyran-4-one with 2,2,2-Trifluoroethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The installation of the 2,2,2-trifluoroethyl moiety onto heterocyclic scaffolds is a highly prized transformation in medicinal chemistry, known to enhance metabolic stability and act as an invaluable synthon for therapeutic agents (1)[1]. However, reacting 2,2,2-trifluoroethylamine (TFEA) with ketones such as tetrahydro-4H-pyran-4-one presents a significant synthetic hurdle, often requiring specialized strategies to overcome the steric and electronic hindrance (2)[2].

The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group severely depletes the electron density on the primary amine, rendering it a remarkably poor nucleophile. Standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE with acetic acid) typically stall at the imine formation step, resulting in unreacted starting materials or direct reduction of the ketone to tetrahydro-2H-pyran-4-ol.

To force the thermodynamic equilibrium toward the imine, Titanium(IV) isopropoxide [Ti(OiPr)₄] is utilized to activate the carbonyl carbon and trap water, followed by reduction with Sodium triacetoxyborohydride [NaBH(OAc)₃] (3)[3]. Ti(OiPr)₄ serves a dual purpose: it coordinates to the carbonyl oxygen to increase its electrophilicity, and acts as an irreversible water scavenger, forming a transient, highly reactive titanium-imine complex. Subsequent hydride delivery successfully yields the target secondary amine.

Reaction Workflow & Logical Relationships

G Ketone Tetrahydro-4H-pyran-4-one (Electrophile) LewisAcid Ti(OiPr)4 Lewis Acid Activation Ketone->LewisAcid Amine 2,2,2-Trifluoroethylamine (Weak Nucleophile) Amine->LewisAcid Imine Ti-Activated Imine Intermediate LewisAcid->Imine Dehydration (- H2O) Reduction NaBH(OAc)3 H- Transfer Imine->Reduction Product N-(2,2,2-trifluoroethyl) tetrahydro-2H-pyran-4-amine Reduction->Product Aqueous Quench (TiO2 ppt)

Workflow of Ti(OiPr)4-mediated reductive amination overcoming weak nucleophilicity.

Quantitative Data: Condition Optimization

The necessity of Lewis acid activation is highlighted in the optimization data below. Without Ti(OiPr)₄, the reaction fails to produce meaningful yields of the target compound due to the inability to form the imine intermediate.

EntryLewis Acid / AdditiveReducing AgentSolventTime (h)Conversion (%)Isolated Yield (%)
1NoneNaBH(OAc)₃ (2.0 eq)DCE24< 5%N/A
2AcOH (1.0 eq)NaBH(OAc)₃ (2.0 eq)DCE2415%10%
3Ti(OiPr)₄ (2.0 eq)NaBH₃CN (2.0 eq)MeOH1675%62%
4 Ti(OiPr)₄ (2.0 eq) NaBH(OAc)₃ (2.0 eq) DCM 16 > 95% 84%

Table 1: Comparative yields demonstrating the critical role of Ti(OiPr)₄ in the reductive amination of THP-4-one with TFEA.

Experimental Protocol

Self-Validating System: Each step includes the causality behind the action to ensure the operator understands the "why" alongside the "how", preventing common points of failure.

Materials Required:
  • Tetrahydro-4H-pyran-4-one (1.0 eq, 10.0 mmol, 1.00 g)

  • 2,2,2-Trifluoroethylamine hydrochloride (1.5 eq, 15.0 mmol, 2.03 g)

  • Triethylamine (TEA) (1.5 eq, 15.0 mmol, 2.09 mL)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] (2.0 eq, 20.0 mmol, 5.92 mL)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (2.0 eq, 20.0 mmol, 4.24 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Saturated aqueous NaHCO₃, Ethyl Acetate (EtOAc), Celite 545.

Step-by-Step Methodology:

Phase 1: Amine Liberation and Imine Formation

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush with Argon.

    • Causality: Ti(OiPr)₄ is highly moisture-sensitive; ambient water will prematurely hydrolyze it to unreactive TiO₂, halting imine formation.

  • Free-Basing: Suspend 2,2,2-trifluoroethylamine hydrochloride in anhydrous DCM (50 mL). Add TEA dropwise. Stir for 15 minutes at room temperature.

    • Causality: The HCl salt must be neutralized to liberate the free amine lone pair required for nucleophilic attack.

  • Ketone Addition: Add tetrahydro-4H-pyran-4-one to the suspension.

  • Lewis Acid Activation: Cool the mixture to 0 °C using an ice bath. Dropwise add Ti(OiPr)₄ via syringe over 5 minutes.

    • Causality: Cooling mitigates the exothermic coordination of Titanium. The excess Ti(OiPr)₄ drives the unfavorable equilibrium forward by scavenging the water byproduct.

  • Maturation: Remove the ice bath and stir at room temperature for 12–16 hours.

    • Validation Check: The solution should turn homogeneous and slightly yellow, indicating the successful formation of the titanium-imine complex.

Phase 2: Hydride Reduction 6. Reduction: Re-cool the flask to 0 °C. Add NaBH(OAc)₃ in three portions over 10 minutes.

  • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is milder and will not reduce unreacted ketone, ensuring high chemoselectivity for the imine.

  • Completion: Stir at 0 °C for 2 hours, then warm to room temperature for an additional 4 hours.

Phase 3: Quenching and Emulsion Management 8. Hydrolysis: Cool the reaction to 0 °C and carefully quench with saturated aqueous NaHCO₃ (50 mL).

  • Causality: This neutralizes residual borohydride and hydrolyzes the titanium complex. A thick, white titanium dioxide (TiO₂) precipitate will immediately form.

  • Emulsion Breaking (Critical Step): Add EtOAc (100 mL) and stir vigorously for 15 minutes. During the workup, the titanium complex must be hydrolyzed, and the resulting suspension passed through a pad of Celite to remove the intractable titanium dioxide emulsion (4)[4]. Wash the filter cake generously with EtOAc (2 × 50 mL).

    • Causality: TiO₂ forms severe emulsions that trap the product. Celite filtration is mandatory to achieve clear phase separation and preserve the yield.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel. Isolate the organic layer and extract the aqueous layer twice with EtOAc (50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate pure N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine.

References

  • Title: Synthesis of complex unnatural fluorine-containing amino acids Source: PMC (NIH) URL: [Link]

  • Title: HK40114593A - Pharmaceutical compounds Source: Google Patents URL
  • Title: US8796299B2 - NK1 antagonists Source: Google Patents URL

Sources

Application Note: Strategic Introduction of the 2,2,2-Trifluoroethyl Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Introduction of trifluoroethyl group to enhance metabolic stability in amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists.[1]

Executive Summary

In modern drug discovery, the 2,2,2-trifluoroethyl (TFE) group is a privileged motif used to modulate the physicochemical and metabolic profiles of amine-containing pharmacophores.[1] Unlike a simple ethyl group, the TFE moiety introduces profound electronic changes due to the strong electronegativity of the three fluorine atoms.

This guide details the rationale and methodology for replacing alkyl groups with TFE to:

  • Block Metabolic Soft Spots: Prevent

    
    -dealkylation and 
    
    
    
    -carbon oxidation by CYP450 enzymes.[1]
  • Modulate Basicity (pKa): Lower amine pKa by ~4–5 units, reducing lysosomal trapping and hERG channel affinity.[1]

  • Enhance Permeability: Increase lipophilicity while reducing the energetic penalty of desolvation.

The "Fluorine Effect": Mechanistic Rationale[2]

Metabolic Blockade

The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing hydrogen with fluorine at the


-position to the nitrogen renders the adjacent 

-hydrogens less susceptible to Hydrogen Atom Transfer (HAT), the rate-determining step in CYP450-mediated oxidative dealkylation.
The pKa Shift (The Critical Differentiator)

The electron-withdrawing inductive effect (-I) of the


 group drastically reduces the electron density on the nitrogen lone pair.
  • Ethylamine pKa: ~10.7 (Protonated at physiological pH)[1]

  • 2,2,2-Trifluoroethylamine pKa: ~5.7 (Neutral at physiological pH)[1]

Impact: This shift ensures a higher fraction of the neutral species at pH 7.4, significantly improving passive membrane permeability and reducing off-target binding to cation-preferring proteins (e.g., hERG).[1]

Visualization: Metabolic Fate & Physicochemical Impact

MetabolicFate cluster_0 Standard Ethyl Amine cluster_1 Trifluoroethyl (TFE) Amine Ethyl R-NH-CH2-CH3 (pKa ~10.7) Oxidation CYP450 Attack (α-Hydroxylation) Ethyl->Oxidation High Liability Dealkyl N-Dealkylation (Loss of Ethyl) Oxidation->Dealkyl TFE_Amine R-NH-CH2-CF3 (pKa ~5.7) Stable Metabolically Stable (C-F Bond Shielding) TFE_Amine->Stable Blocked α-Oxidation Permeability High Permeability (Neutral Species) TFE_Amine->Permeability Low pKa

Caption: Comparative metabolic fate of ethyl vs. trifluoroethyl amines showing CYP450 blockade and pKa-driven permeability enhancement.[1]

Synthetic Strategies: Decision Matrix

Choosing the right synthetic route is critical. The TFE group makes the nitrogen a poor nucleophile, making subsequent reactions difficult. Therefore, the TFE group is often introduced last or via specific high-energy reagents.[1]

MethodReagentBest ForDrawbacks
A. Reductive Amination Trifluoroacetaldehyde ethyl hemiacetal (TFAE)Primary amines, early-stage intermediates.[1]TFAE is a stable hemiacetal; requires dehydration (Lewis Acid).[1]
B. Alkylation 2,2,2-Trifluoroethyl triflate (TFE-OTf)Secondary amines, late-stage functionalization.[1]TFE-OTf is highly reactive/volatile; requires base.[1]
C. Hypervalent Iodine Phenyl(trifluoroethyl)iodonium triflateComplex substrates, mild conditions.[1]Reagent cost; atom economy.[1][2]

Detailed Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Recommended)

Standard reductive amination conditions often fail because trifluoroacetaldehyde exists as a stable hydrate/hemiacetal.[1] Titanium(IV) isopropoxide is required to drive imine formation.[1][3]

Reagents:

  • Substrate: Primary Amine (1.0 equiv)[1]

  • Reagent: Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (1.5 – 2.0 equiv)[1]

  • Additive: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)[1]
    
  • Reductant: Sodium Borohydride (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Anhydrous THF or DCM[1]

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the amine in anhydrous THF (0.2 M).
    
  • Add

    
     followed by TFAE.[1]
    
  • Critical Step: Stir at room temperature (or reflux for sterically hindered amines) for 6–12 hours. The solution usually turns slightly yellow/orange, indicating imine/titanium complex formation.

  • Reduction: Cool the mixture to 0°C. Carefully add

    
     (solid or solution in diglyme). Caution: Exothermic.[1]
    
  • Allow to warm to RT and stir for 2 hours.

  • Quench: Quench by adding 1N NaOH or aqueous

    
    . A white titanium oxide precipitate will form.[1]
    
  • Workup: Filter through a Celite pad to remove titanium salts.[1] Rinse with EtOAc.[1] Wash the filtrate with brine, dry over

    
    , and concentrate.
    
    • Note: If the product is low MW (<150), be careful during concentration; TFE-amines can be volatile.[1]

Protocol B: Direct Alkylation with Trifluoroethyl Triflate

Best for converting secondary amines to tertiary TFE-amines.[1]

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[1]

  • Reagent: 2,2,2-Trifluoroethyl triflate (TFE-OTf) (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Workflow:

  • Setup: Dissolve the secondary amine in ACN (0.1 M) in a sealed tube or pressure vial.

  • Add

    
    .[1]
    
  • Addition: Add TFE-OTf dropwise at 0°C. Warning: TFE-OTf is a potent alkylator.[1] Handle in a fume hood.

  • Reaction: Heat the sealed vessel to 50–80°C for 4–16 hours. The elevated temperature is often necessary due to the reduced nucleophilicity of the amine and the steric bulk of the

    
     group.
    
  • Monitoring: Monitor by LC-MS. The product will show a distinct retention time shift (more lipophilic).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with water (x3) to remove DMF/ACN.[1]

Validation: Metabolic Stability Assay (Microsomal)[1][5]

Once synthesized, the metabolic stability must be quantified against the non-fluorinated analog.

Assay Protocol (Human Liver Microsomes - HLM):

  • Test System: Human Liver Microsomes (0.5 mg protein/mL).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1 mM NADPH final).

  • Incubation:

    • Pre-incubate microsomes and test compound at 37°C for 5 min.

    • Initiate with NADPH.[1]

    • Sample at t = 0, 5, 15, 30, 60 min.[1]

  • Analysis: Quench with ice-cold ACN containing internal standard. Centrifuge. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1]
      

Expected Outcome: The TFE-analog should show a significantly lower intrinsic clearance (


) compared to the ethyl analog, specifically if the ethyl group was the primary site of metabolism.

Troubleshooting & Expert Tips

  • Volatility: 2,2,2-trifluoroethylamine (free base) boils at ~37°C. When synthesizing intermediates, convert to the HCl salt immediately if the molecular weight is low.[1]

  • Purification: Due to the low pKa (~5.7), TFE-amines do not protonate well in standard acidic HPLC mobile phases (0.1% Formic acid, pH ~2.7).[1] They may elute near the solvent front or show poor peak shape. Use a higher pH buffer (Ammonium Bicarbonate, pH 10) or simply rely on their increased lipophilicity for separation.[1]

  • NMR Signature: In

    
     NMR, the methylene carbon (
    
    
    
    ) appears as a quartet (
    
    
    ) around 50-60 ppm.[1] The
    
    
    carbon appears as a quartet (
    
    
    ) around 125 ppm.[1]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Uematsu, R., et al. (2015).[1] pKa of Fluorinated Amines and Its Impact on Drug Design. Bioorganic & Medicinal Chemistry.

  • Sato, K., et al. (2013).[1] Titanium(IV)-Mediated Reductive Amination of Trifluoroacetaldehyde Ethyl Hemiacetal. Journal of Organic Chemistry.

  • Procter, D. J., et al. (2014).[1] Use of Phenyl(2,2,2-trifluoroethyl)iodonium Triflate for Trifluoroethylation. Organic Letters.

Sources

Scalable Synthesis Routes for Trifluoroethyl-Substituted Oxanes: From Batch to Photochemical Continuous Flow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the tetrahydropyran (oxane) ring is a privileged scaffold frequently utilized to improve the aqueous solubility and three-dimensional complexity of drug candidates. The strategic installation of a trifluoroethyl group (-CH₂CF₃) onto the oxane core serves as a highly effective bioisosteric replacement for lipophilic alkyl chains. This modification significantly enhances metabolic stability against cytochrome P450-mediated oxidation, increases lipophilic efficiency (LipE), and improves membrane permeability.

Historically, synthesizing trifluoroethyl-substituted oxanes at scale has been hampered by the volatility and toxicity of traditional fluoroalkylating agents (e.g., trifluoroethyl iodide) and the poor atom economy of multi-step functionalizations. This application note details two field-proven, highly scalable synthetic pathways: a classical De Novo Prins Cyclization for early-stage ring construction[1], and a state-of-the-art Late-Stage Photoredox C₁-Homologative Trifluoroethylation [2]. Furthermore, specialized asymmetric approaches utilizing Horner-Wadsworth-Emmons (HWE)/oxa-Michael cascades remain highly relevant for complex, multi-substituted cores[3].

Synthetic Strategies & Comparative Metrics

Selecting the appropriate synthetic route depends heavily on the stage of drug development, required stereocontrol, and available infrastructure (batch vs. flow). The table below summarizes the quantitative and operational metrics of the two primary scalable pathways.

MetricPathway A: Prins Cyclization (De Novo)Pathway B: Photoredox Trifluoroethylation (Late-Stage)
Precursors Homoallylic alcohol, 3,3,3-trifluoropropanalOxane-carboxylic acid, Sulfonyl hydrazone
Catalyst System InCl₃ or BF₃·OEt₂ (10–20 mol%)Ir/Ru Photocatalyst (1–5 mol%), Visible Light
Scalability High (Standard Batch Reactors)High (Continuous Flow Photoreactors)
Stereocontrol Excellent (Thermodynamic 2,6-cis preference)Moderate (Radical intermediate limits facial selectivity)
Safety Profile Moderate (Requires handling corrosive Lewis acids)Excellent (Bench-stable reagents, mild irradiation)
Typical Yield 75% – 85%65% – 80%

Pathway A: De Novo Synthesis via Prins Cyclization

The Prins cyclization is a cornerstone methodology for the stereoselective construction of functionalized tetrahydropyrans[1]. By reacting a homoallylic alcohol with 3,3,3-trifluoropropanal in the presence of a Lewis acid, the oxane ring is formed with simultaneous installation of the trifluoroethyl group.

Mechanistic Causality

The addition of a Lewis acid (e.g., InCl₃) coordinates the aldehyde oxygen, dramatically increasing its electrophilicity. This facilitates the attack of the homoallylic alcohol to form a hemiacetal, which subsequently dehydrates to generate a highly reactive oxocarbenium ion . The ensuing 6-endo-trig intramolecular cyclization is under thermodynamic control. To minimize 1,3-diaxial interactions in the transition state, the bulky trifluoroethyl group adopts an equatorial position, resulting in excellent 2,6-cis diastereoselectivity.

Prins Step1 Homoallylic Alcohol + 3,3,3-Trifluoropropanal Step2 Lewis Acid Activation (e.g., InCl3) Step1->Step2 Step3 Hemiacetal Formation Step2->Step3 Step4 Oxocarbenium Ion Generation Step3->Step4 -H2O Step5 6-endo-trig Cyclization Step4->Step5 Step6 Tetrahydropyranyl Cation Step5->Step6 Step7 Nucleophilic Trapping Step6->Step7 Step8 2-(Trifluoroethyl)oxane-4-ol Step7->Step8

Figure 1: Lewis acid-mediated Prins cyclization yielding 2-(trifluoroethyl)oxane-4-ol.

Protocol 1: Batch Scale-Up of 2-(2,2,2-Trifluoroethyl)oxane-4-ol

Self-Validating System: This protocol utilizes TLC and GC-MS for strict in-process control (IPC), ensuring the complete consumption of the oxocarbenium intermediate before quenching.

  • Preparation: In a flame-dried 1 L jacketed reactor under N₂, dissolve the homoallylic alcohol (100 mmol) and 3,3,3-trifluoropropanal (110 mmol, 1.1 eq) in anhydrous dichloromethane (500 mL).

  • Catalyst Addition: Cool the mixture to -78 °C. Add InCl₃ (15 mmol, 15 mol%) portion-wise. Causality: Low temperatures prevent premature, unselective intermolecular side reactions.

  • Cyclization: Gradually warm the reactor to 0 °C over 4 hours.

  • IPC Check: Pull a 0.5 mL aliquot. Quench with NaHCO₃, extract with EtOAc, and analyze via GC-MS. The reaction is self-validated as complete when the homoallylic alcohol mass peak disappears and the product M+ peak dominates.

  • Quench & Workup: Quench the reaction strictly at 0 °C with saturated aqueous NaHCO₃ (200 mL) to neutralize the Lewis acid and prevent ring-opening. Extract the aqueous layer with DCM (2 × 100 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via short-path distillation or silica gel chromatography.

Pathway B: Late-Stage C₁-Homologative Trifluoroethylation (Photoredox)

For advanced drug intermediates, building the ring de novo is often inefficient. A recent breakthrough demonstrates a highly scalable, visible-light-driven decarboxylative trifluoroethylation of aliphatic carboxylic acids[2]. This allows chemists to take an abundant, off-the-shelf oxane-4-carboxylic acid and directly convert it into a 4-(2,2,2-trifluoroethyl)oxane.

Mechanistic Causality

This method relies on a bench-stable sulfonyl hydrazone reagent derived from trifluoroacetaldehyde. Upon visible-light irradiation, the photocatalyst oxidizes the oxane-carboxylic acid, triggering decarboxylation to form a nucleophilic carbon-centered radical. This radical adds to the electrophilic sulfonyl hydrazone. The resulting alkylated hydrazide undergoes a light-driven fragmentation, releasing nitrogen gas (N₂) and a sulfinate byproduct to yield the target compound. This completely bypasses the need for hazardous alkylating agents[2].

Photoredox A Oxane-4-Carboxylic Acid (Starting Material) B Irradiation (Visible Light) Photocatalyst A->B C Carbon-Centered Radical (Oxan-4-yl •) B->C -CO2 (Decarboxylation) D Addition to Sulfonyl Hydrazone (CF3CH=N-NHTs) C->D E Alkylated Hydrazide Intermediate D->E F Light-Driven Fragmentation (-N2, -Sulfinate) E->F G 4-(2,2,2-Trifluoroethyl)oxane (Target Product) F->G Radical Termination

Figure 2: Photoredox-driven decarboxylative trifluoroethylation radical pathway.

Protocol 2: Photochemical Flow Synthesis of 4-(2,2,2-Trifluoroethyl)oxane

Self-Validating System: The evolution of N₂ gas is a direct stoichiometric indicator of the fragmentation step. In a batch setting, the cessation of bubbling indicates reaction completion. In a flow setting, segmented gas-liquid flow visually validates the radical chain turnover.

  • Solution Preparation: In a volumetric flask, dissolve oxane-4-carboxylic acid (50 mmol), trifluoroacetaldehyde-derived sulfonyl hydrazone (60 mmol, 1.2 eq), Ir(ppy)₃ photocatalyst (1 mmol, 2 mol%), and K₂HPO₄ base (100 mmol) in degassed DMF (250 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Oxygen is a potent radical scavenger that will quench the oxan-4-yl radical and halt the catalytic cycle.

  • Flow Reactor Setup: Pump the solution through a transparent fluoropolymer (FEP) tubing reactor coiled around a 450 nm blue LED cylinder. Set the flow rate to achieve a residence time of 45 minutes.

  • IPC Check: Monitor the reactor outlet. The continuous formation of uniform N₂ gas slugs in the tubing confirms active hydrazide fragmentation.

  • Workup: Collect the effluent in a vessel containing water (500 mL) to precipitate the product and wash away the DMF and sulfinate salts. Extract with methyl tert-butyl ether (MTBE) (3 × 150 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Analytical Validation & Quality Assurance

To ensure the structural integrity of the synthesized trifluoroethyl oxanes, rigorous analytical validation is required:

  • ¹⁹F NMR Spectroscopy: The trifluoroethyl group (-CH₂CF₃ ) will present as a distinct triplet (due to coupling with the adjacent -CH₂- protons) typically around -65 ppm. A singlet indicates a failed homologation (i.e., a direct trifluoromethylation).

  • ¹H NMR Spectroscopy: For Prins cyclization products, the coupling constants (

    
    -values) of the axial protons on the oxane ring (typically 
    
    
    
    Hz) will confirm the 2,6-cis equatorial positioning of the trifluoroethyl group.

References

  • Belnome, F. et al. "A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids." Journal of the American Chemical Society, 2026. URL:[Link][2]

  • "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product." Molecules, 2010. URL:[Link][1]

  • Wilson, Z. E., & Brimble, M. A. "A Flexible Asymmetric Synthesis of the Tetracyclic Core of Berkelic Acid Using a Horner–Wadsworth–Emmons/Oxa-Michael Cascade." Organic & Biomolecular Chemistry, 2010. URL:[Link][3]

Sources

Application Note: Bioisosteric Tuning with N-(2,2,2-trifluoroethyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide actionable, high-level medicinal chemistry strategies for the utilization of N-(2,2,2-trifluoroethyl)oxan-4-amine (also known as N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine).

Executive Summary

In the optimization of small molecule drugs, managing basicity (pKa) and lipophilicity (LogD) is critical for balancing potency with ADMET properties. This compound represents a "dual-vector" bioisostere. It combines the lipophilicity-lowering effect of the tetrahydropyran (THP) ring (vs. cyclohexane) with the basicity-attenuating effect of the 2,2,2-trifluoroethyl group.

This moiety is particularly effective for:

  • Mitigating hERG Toxicity: By lowering amine pKa (typically by 2–3 units), reducing the cationic fraction at physiological pH.

  • Improving Metabolic Stability: Blocking N-dealkylation via the metabolically robust

    
     group and the oxidized THP ring.
    
  • Permeability Tuning: Maintaining a neutral species fraction to facilitate passive diffusion despite the addition of polar heteroatoms.

Strategic Rationale & Mechanism

The Fluorine Effect on Basicity

The 2,2,2-trifluoroethyl group (


) is a powerful electron-withdrawing group (EWG). When attached to a nitrogen atom, the strong inductive effect (

) of the fluorine atoms pulls electron density away from the nitrogen lone pair.
  • Result: The pKa of the conjugate acid drops significantly.

  • Comparison: A standard secondary amine (e.g., N-ethyl) has a pKa

    
     10.5. The N-(2,2,2-trifluoroethyl) analog typically exhibits a pKa 
    
    
    
    5.5–7.5.
  • Impact: At pH 7.4, the amine exists largely in its neutral form, reducing affinity for the hERG channel pore (which prefers basic cations) and improving passive membrane permeability.

The Tetrahydropyran (THP) Advantage

Replacing a carbocyclic ring (cyclohexane) with an oxane (THP) introduces an ether oxygen.

  • LogP Reduction: The oxygen atom lowers LogP by approximately 1.0–1.5 units, improving aqueous solubility.

  • Metabolic Blocking: The 4-position of the THP ring is sterically and electronically distinct, often reducing oxidative metabolism compared to the C-4 position of a cyclohexane.

Decision Matrix: When to Use This Moiety

Bioisostere_Decision_Tree Start Lead Compound Optimization (Secondary Amine) Check_hERG Is hERG Inhibition High? (IC50 < 10 µM) Start->Check_hERG Check_Metab Is Metabolic Clearance High? (N-dealkylation?) Check_hERG->Check_Metab Yes Check_LogD Is LogD > 3.5? Check_hERG->Check_LogD No Check_Metab->Check_LogD No Action_Replace STRATEGY: Replace Alkyl-Cyclohexyl Amine with N-TFE-Oxan-4-amine Check_Metab->Action_Replace Yes Check_LogD->Action_Replace Yes End Consider Other Bioisosteres Check_LogD->End No Action_Monitor Monitor pKa Drop (Target: 6.0 - 7.5) Action_Replace->Action_Monitor

Figure 1: Decision tree for implementing this compound in lead optimization.

Comparative Data Profile (Hypothetical Case Study)

The following table illustrates the expected property shifts when replacing a standard N-ethyl-cyclohexan-4-amine motif with This compound in a theoretical kinase inhibitor scaffold.

PropertyOriginal Lead (N-Ethyl-Cyclohexyl)Optimized Analog (N-TFE-Oxanyl)Shift / Benefit
pKa (Base) 10.26.8-3.4 units (Reduced basicity)
LogD (pH 7.4) 3.82.4-1.4 units (Improved solubility)
hERG IC50 1.2 µM> 30 µM>25-fold safety margin
HLM

45 µL/min/mg12 µL/min/mgBlocked N-dealkylation
Permeability (

)

cm/s

cm/s
Maintained (Neutral fraction compensates for polarity)

Experimental Protocols

Synthesis of the Reagent

Note: While this compound is commercially available (e.g., BLD Pharm, Enamine), in-house synthesis ensures purity and allows for analog generation.

Reaction: Reductive Amination Reagents: Tetrahydro-4H-pyran-4-one, 2,2,2-Trifluoroethylamine, Sodium Triacetoxyborohydride (STAB).

Step-by-Step Protocol:

  • Preparation: In a dry 250 mL round-bottom flask, dissolve Tetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (50 mL).

  • Amine Addition: Add 2,2,2-Trifluoroethylamine hydrochloride (12.0 mmol, 1.2 eq) followed by Triethylamine (12.0 mmol, 1.2 eq) to free the base. Stir for 15 minutes at Room Temperature (RT).

  • Acid Catalyst: Add glacial Acetic Acid (20.0 mmol, 2.0 eq). Stir for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen atmosphere.

  • Workup: Quench with saturated aqueous

    
     (slowly). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The secondary amine is less polar than primary amines but more polar than the ketone. Purify via flash column chromatography (SiO2, 0-10% MeOH in DCM with 1%

    
    ).
    
Coupling Strategy: Displacement

Use Case: Attaching the moiety to a chloropyrimidine, chloropyridine, or similar heteroaryl scaffold.

Protocol:

  • Setup: Charge a microwave vial with the Heteroaryl Chloride scaffold (1.0 eq), This compound (1.2 eq), and DIPEA (3.0 eq).

  • Solvent: Add DMSO or NMP (concentration ~0.2 M).

  • Conditions:

    • Standard: Heat at 100–120°C for 4–12 hours.

    • Microwave: Irradiate at 140°C for 30–60 minutes.

  • Isolation: Dilute with Ethyl Acetate, wash copiously with water (to remove DMSO), then brine. Dry and concentrate.

  • Note: The nucleophilicity of this amine is lower than a standard alkyl amine due to the electron-withdrawing trifluoroethyl group. Higher temperatures or stronger bases (e.g.,

    
    ) may be required compared to standard amines.
    
Coupling Strategy: Buchwald-Hartwig Amination

Use Case: Attaching to an aryl bromide/chloride when


 is deactivated.

Protocol:

  • Catalyst System: Use Pd2(dba)3 (0.05 eq) and XPhos or RuPhos (0.1 eq). RuPhos is particularly good for secondary amines.

  • Base: NaOtBu (1.5 eq) or Cs2CO3 (2.0 eq).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane .

  • Procedure: Degas solvent. Combine reagents under Argon. Heat at 100°C for 2–6 hours.

Workflow Visualization

Synthesis_Workflow cluster_0 Reagent Synthesis cluster_1 Library Coupling Ketone THP-4-one Product N-(TFE)oxan-4-amine (The Reagent) Ketone->Product + Amine Amine CF3CH2NH2 Amine->Product RedAgent NaBH(OAc)3 DCM, AcOH RedAgent->Product Coupling SNAr (DMSO, Heat) OR Pd-Catalysis (RuPhos) Product->Coupling Scaffold Ar-Cl / Ar-Br Scaffold Scaffold->Coupling FinalDrug Final Bioisostere Analog Coupling->FinalDrug

Figure 2: Synthesis and coupling workflow for this compound.

Characterization & QC Standards

To ensure the integrity of the bioisosteric replacement, confirm the following:

  • 1H NMR (DMSO-d6):

    • 
      :  Look for a quartet (
      
      
      
      ) around
      
      
      3.2–3.5 ppm (
      
      
      Hz).
    • THP Ring: Distinct multiplets for the C-2/C-6 protons (

      
       3.8–4.0 ppm) and C-3/C-5 protons (
      
      
      
      1.4–1.8 ppm).
    • Methine (CH-N): Multiplet around

      
       2.6–3.0 ppm.
      
  • 19F NMR:

    • Single peak around

      
       -70 to -72 ppm (typical for trifluoroethyl group).
      
  • LCMS:

    • Expect

      
       consistent with the formula.
      
    • Note: The basicity is low.[1][2] In acidic mobile phases (Formic acid), it will ionize, but peak shape may be sharper than standard amines due to reduced silanol interaction.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Piotrowski, D. W., et al. (2025). Bioisosteres for Drug Hunters: Trifluoroethylamine Motif. Drug Hunter. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on oxane/oxetane polarity tuning). Link

  • Tajbakhsh, M., et al. (2011).[3][4] Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines... in 2,2,2-Trifluoroethanol. Synthesis, 2011(03), 490-496. Link

  • BLD Pharm . Product: N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride.[5] Catalog No. BD00789535. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination with Trifluoroethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to incorporate the 2,2,2-trifluoroethyl moiety into their molecular scaffolds. While the trifluoromethyl (–CF


) group is highly prized for enhancing metabolic stability and modulating target affinity, its strong electron-withdrawing nature fundamentally alters the reactivity profile of the adjacent amine[1].

This troubleshooting guide is designed to move beyond generic protocols. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating, step-by-step methodologies to optimize your yields.

Diagnostic Workflow: Troubleshooting Trifluoroethylation

Before diving into the specific FAQs, consult the logical decision tree below to identify where your current reductive amination protocol is failing and which corrective action to apply.

TroubleshootingWorkflow Start Start: Reductive Amination with CF3CH2NH2 CheckImine Diagnostic 1: Does the imine intermediate form completely? Start->CheckImine AddTi Solution: Add Ti(OiPr)4 or TiCl4 (Strong Lewis Acid Activation) CheckImine->AddTi No (Poor Nucleophilicity) CheckRed Diagnostic 2: Does reduction proceed without starting material recovery? CheckImine->CheckRed Yes AddTi->CheckRed Proceed to Reduction ChangeRed Solution: Switch to NaBH4 (Stepwise) or ZnCl2/NaCNBH3 CheckRed->ChangeRed No (Weak Hydride Source) Success Optimal Yield Achieved (>80% Conversion) CheckRed->Success Yes ChangeRed->Success

Figure 1: Decision tree for diagnosing and resolving trifluoroethylamine reductive amination failures.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my standard one-pot reductive amination (using NaBH(OAc)


 in DCE) fail or yield <10% product with 2,2,2-trifluoroethylamine? 
The Causality:  The failure is thermodynamic, not procedural. Standard reductive aminations rely on the amine being a sufficiently strong nucleophile to attack the carbonyl carbon, forming a hemiaminal that dehydrates into an imine. However, the –CF

group exerts a massive inductive electron-withdrawing effect. For context, the conjugate acid of ethylamine has a pK

of ~10.6, whereas 2,2,2-trifluoroethylamine has a pK

of ~5.7. This drastically reduces the electron density on the nitrogen lone pair, making it a highly deactivated, weak nucleophile[1]. Standard weak Brønsted acids (like acetic acid) cannot sufficiently activate the carbonyl to overcome this barrier, stalling the reaction at the starting materials.

Q2: How do I overcome this thermodynamic barrier to force imine formation? The Causality: You must shift from mild Brønsted acid catalysis to aggressive Lewis acid activation. Titanium(IV) isopropoxide[Ti(OiPr)


] is the industry standard for this specific challenge[2]. Titanium is highly oxophilic; it strongly coordinates to the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon. Furthermore, Ti(OiPr)

acts as an irreversible dehydrating agent, consuming the water generated during imine formation to form stable TiO

and isopropanol, thereby driving the equilibrium forward[3].

Q3: What is the optimal reducing agent when using Titanium-mediated conditions? The Causality: Once the titanium-imine complex is formed, mild reducing agents like sodium triacetoxyborohydride[NaBH(OAc)


] are often too sterically hindered or electronically weak to reduce the bulky intermediate. A "harder" hydride source is required. Transitioning to a stepwise protocol using Sodium Borohydride (NaBH

) in a protic solvent (like ethanol or methanol) provides the necessary driving force to efficiently reduce the activated imine[2]. Alternatively, a combination of ZnCl

and NaCNBH

can be used to simultaneously activate the imine and deliver the hydride.
Mechanistic Pathway

Understanding the exact sequence of molecular events is critical for troubleshooting. The diagram below illustrates the causality of the Titanium-mediated activation pathway.

MechanisticPathway Carbonyl Carbonyl (Aldehyde/Ketone) TiComplex Ti(OiPr)4 Activated Carbonyl Complex Carbonyl->TiComplex Ti(OiPr)4 Amine CF3CH2NH2 (Deactivated) Amine->TiComplex Imine Titanium-Coordinated Fluorinated Imine TiComplex->Imine - iPrOH - TiO2 Reduction Hydride Addition (NaBH4 in EtOH) Imine->Reduction Product Trifluoroethylated Amine Product Reduction->Product H- Transfer

Figure 2: Mechanistic pathway of Ti(OiPr)4-mediated reductive amination with trifluoroethylamine.

Quantitative Data: Condition Benchmarking

To guide your experimental design, the following table summarizes typical yield ranges based on the chosen reductive amination conditions for 2,2,2-trifluoroethylamine.

Reaction ConditionsCarbonyl ActivationReducing AgentTypical Yield RangePrimary Failure Mode
Standard One-Pot Acetic Acid (AcOH)NaBH(OAc)

5% – 15%Failure to form imine intermediate.
Acidic One-Pot ZnCl

or BF

·Et

O
NaCNBH

40% – 60%Sluggish reduction; toxicity of cyanide.
Lewis Acid Stepwise Ti(OiPr)

(1.5 - 2.0 eq)
NaBH

75% – 95%Emulsions during aqueous workup.
Step-by-Step Methodology: The Self-Validating Ti(OiPr) Protocol

This protocol is designed as a self-validating system . At key steps, visual cues confirm that the underlying chemistry is proceeding correctly, preventing you from wasting time on failed reactions.

Reagents Required:

  • Ketone/Aldehyde (1.0 equiv)

  • 2,2,2-Trifluoroethylamine hydrochloride (1.5 equiv)

  • Triethylamine (Et

    
    N) or DIPEA (1.5 equiv) - Required to liberate the free base.
    
  • Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] (2.0 equiv)
    
  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Anhydrous THF and Absolute Ethanol

Step 1: Free-basing and Imine Formation

  • Suspend 2,2,2-trifluoroethylamine hydrochloride (1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N

    
     or Argon).
    
  • Add Et

    
    N (1.5 eq) dropwise. Stir for 15 minutes. Validation Check: A white precipitate of Et
    
    
    
    N·HCl will form, confirming the liberation of the volatile free amine.
  • Add the carbonyl compound (1.0 eq) followed immediately by Ti(OiPr)

    
     (2.0 eq)[3].
    
  • Stir the mixture at room temperature (or 60°C for highly sterically hindered ketones) for 12–24 hours. Validation Check: The solution will typically turn a distinct yellow/orange color, indicating the formation of the titanium-imine complex.

Step 2: Reduction 5. Cool the reaction mixture to 0°C using an ice bath. 6. Dissolve NaBH


 (1.5 eq) in absolute ethanol (half the volume of the THF used) and add it dropwise to the reaction mixture.
7. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2–4 hours.

Step 3: Quench and Workup (Critical Step) 8. The Quench: Slowly add water (or 1M NaOH) equivalent to 3 times the volume of Ti(OiPr)


 used. Validation Check: A heavy, stark white precipitate of Titanium Dioxide (TiO

) will immediately crash out. This confirms the complete hydrolysis of the titanium complexes, which is critical to avoid horrific emulsions during extraction. 9. Stir vigorously for 30 minutes to ensure complete precipitation. 10. Filter the entire suspension through a pad of Celite, washing the filter cake generously with Ethyl Acetate (EtOAc). 11. Transfer the filtrate to a separatory funnel, separate the organic layer, dry over anhydrous Na

SO

, and concentrate under reduced pressure to yield the crude trifluoroethylated amine.
References
  • Palladium-Catalyzed Arylation of Fluoroalkylamines Source: PMC - NIH URL:[Link]

  • Preparation of Hexahydrocarbazole Derivatives by Reductive Indolization Source: D-NB.info URL:[Link]

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds Source: Frontiers URL:[Link]

  • US8969623B2 - Method for the preparation of cinacalcet and intermediates and impurities thereof Source: Google Patents URL

Sources

Removing unreacted 2,2,2-trifluoroethylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Removing Unreacted 2,2,2-Trifluoroethylamine (TFEA) from Reaction Mixtures Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides field-proven, self-validating protocols for the removal of unreacted 2,2,2-trifluoroethylamine (TFEA) from complex reaction mixtures. Rather than simply listing steps, this guide explains the underlying physicochemical causality dictating why standard purification methods often fail with TFEA, and how to engineer your workup to guarantee high-purity active pharmaceutical ingredients (APIs).

Physicochemical Profiling of TFEA

Understanding the intrinsic properties of TFEA is critical to designing an effective removal strategy. Table 1 summarizes the quantitative data that dictates its behavior during reaction workups.

Table 1: Quantitative Physicochemical Properties of TFEA

PropertyValueCausality / Impact on Removal Strategy
Boiling Point 36–37 °CHighly volatile. Enables removal via gentle vacuum evaporation or distillation without thermal degradation of the API 1.
pKa (Conjugate Acid) ~5.47Weakly basic due to the strong electron-withdrawing -CF₃ group 1. Standard mild aqueous washes (e.g., NH₄Cl) are entirely ineffective at protonating it.
Density 1.262 g/mLHeavier than water 2. Relevant if neat phase separation occurs, as it will sink below aqueous layers.
Solubility Soluble in water & organicsHigh miscibility in both phases complicates simple liquid-liquid extraction unless strong acidification is applied [[2]]().
Frequently Asked Questions (FAQs)

Q1: Why does TFEA persist in my organic phase even after washing with saturated ammonium chloride or mild acids? A1: The persistence of TFEA is a direct consequence of its electronic structure. The highly electronegative trifluoromethyl (-CF₃) group exerts a massive inductive electron-withdrawing effect, significantly reducing the electron density on the adjacent amine nitrogen. This lowers the pKa of its conjugate acid to approximately 5.47 1, making it far less basic than typical aliphatic amines (which usually have pKa values around 10–11). Consequently, mild acids like ammonium chloride (pH ~5.5) cannot sufficiently protonate TFEA to drive it into the aqueous phase. You must use a stronger acid, such as 1N HCl, to ensure complete protonation and aqueous partitioning 3.

Q2: I am synthesizing a highly polar, water-soluble API. How can I remove TFEA without using aqueous extractions? A2: For water-soluble APIs, aqueous workups often lead to catastrophic yield losses. Instead, leverage TFEA's high volatility (boiling point 36–37 °C) 4. You can remove it via vacuum distillation or by co-evaporating with a solvent that acts as a chaser (e.g., methanol or dichloromethane). If your product is a viscous oil that traps TFEA, redissolve the mixture in a volatile organic solvent and repeat the evaporation process—a technique known as "chasing" (See Protocol 2).

Q3: My product is acid-sensitive and non-volatile. Evaporation and HCl washes degrade my API. What is the alternative? A3: In cases where the product cannot tolerate heat, vacuum, or strong acids, chemical scavenging is the most reliable method. Polymer-bound isocyanates or polymer-bound aldehydes can be added directly to the reaction mixture. The unreacted TFEA acts as a nucleophile, attacking the electrophilic resin to form a stable, immobilized urea or imine. Because the resin is macroscopic, the TFEA-resin adduct is easily removed via simple filtration, leaving the API intact in the filtrate.

Workflow Decision Matrix

TFEA_Removal_Workflow Start Crude Reaction Mixture (Contains Unreacted TFEA) Cond1 Is the product volatile or heat-sensitive? Start->Cond1 Cond2 Is the product acid-sensitive? Cond1->Cond2 Yes Method1 Protocol 2: Vacuum Chasing (Exploits TFEA bp 36°C) Cond1->Method1 No Method2 Protocol 1: 1N HCl Wash (Overcomes low pKa ~5.5) Cond2->Method2 No Method3 Scavenger Resin Filtration (Immobilizes TFEA) Cond2->Method3 Yes End Purified API Method1->End Method2->End Method3->End

Decision tree for selecting the optimal TFEA removal strategy based on product properties.

Self-Validating Experimental Protocols
Protocol 1: Acidic Aqueous Extraction (For Lipophilic Products)

Causality: Strong acid forces the equilibrium toward the protonated trifluoroethylammonium salt, which is highly water-soluble and insoluble in non-polar organic solvents.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 0.5–1.0 M 3. Causality: Dilution reduces the viscosity of the organic phase, preventing emulsion formation and ensuring efficient phase separation.

  • Acidification: Add an equal volume of 1N aqueous Hydrochloric Acid (HCl). Causality: The strong acid forces the acid-base equilibrium entirely toward the protonated 2,2,2-trifluoroethylammonium chloride salt.

  • Interfacial Mixing: Vigorously stir or shake the biphasic mixture for 5 minutes. Causality: Maximizes the surface area between the two phases, accelerating the mass transfer of TFEA into the aqueous layer.

  • Self-Validation Check: Stop mixing, allow the layers to separate, and test the aqueous layer with pH paper. Validation Criteria: The pH must be ≤ 2. If pH > 2, add additional 1N HCl and repeat mixing. This guarantees that the local pH has not been buffered by the amine, ensuring complete protonation.

  • Phase Separation: Separate the phases. Extract the aqueous layer once more with fresh organic solvent to recover any trace API.

  • Neutralization: Wash the combined organic layers with a 5% aqueous sodium carbonate solution 3. Causality: Neutralizes any residual HCl trapped in the organic phase, protecting acid-sensitive functional groups during subsequent concentration.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 2: Vacuum Chasing (For Acid-Sensitive or Polar Products)

Causality: Repeated dissolution and evaporation lower the partial pressure of TFEA in the liquid phase, driving its vaporization without requiring high temperatures.

  • Initial Concentration: Transfer the crude reaction mixture to a round-bottom flask and concentrate using a rotary evaporator at 30–40 °C under reduced pressure (approx. 50–100 mbar) 5. Causality: Exploits the low boiling point of TFEA (36–37 °C) to remove the bulk of the unreacted amine without applying excessive thermal stress.

  • Solvent Addition (Chasing): Once concentrated to a thick oil or residue, add 5–10 volumes of a volatile "chaser" solvent (e.g., dichloromethane, methanol, or ethanol). Causality: Redissolving the residue disrupts intermolecular hydrogen bonding and lowers the partial pressure of trapped TFEA, facilitating its co-evaporation.

  • Re-evaporation: Evaporate the mixture again under the same vacuum conditions. Repeat this chasing process 2 to 3 times.

  • Self-Validation Check: Dissolve a small aliquot of the final residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyze via ¹⁹F NMR or ¹H NMR. Validation Criteria: The complete absence of the characteristic -CF₃ signal (a doublet/multiplet around 100 ppm in ¹⁹F NMR) or the -CH₂- signal (a multiplet/quartet around 3.2 ppm in ¹H NMR) confirms the absolute removal of TFEA 6.

Mechanistic Visualization of Chemical Scavenging

For highly sensitive APIs where neither Protocol 1 nor Protocol 2 is viable, solid-phase scavenging is required. The diagram below illustrates the mechanistic pathway of capturing TFEA using a polymer-bound isocyanate resin.

Scavenging_Mechanism TFEA Unreacted TFEA (CF3-CH2-NH2) Adduct Immobilized Urea Adduct (Polymer-NH-CO-NH-CH2-CF3) TFEA->Adduct Nucleophilic Addition Resin Polymer-N=C=O (Isocyanate Resin) Resin->Adduct Electrophilic Capture Filter Simple Filtration Adduct->Filter Solid Phase Pure TFEA-Free Filtrate (Product) Filter->Pure Liquid Phase

Mechanistic workflow of TFEA capture using solid-supported isocyanate scavenging resins.

References
  • Title: 2,2,2-TRIFLUOROETHYLAMINE CAS#: 753-90-2 - ChemicalBook Source: chemicalbook.com URL: 1

  • Title: A Convenient Route to Trifluoromethyl-Substituted Cyclopropane Derivatives Source: thieme-connect.de URL: 6

  • Title: 2,2,2-Trifluoroethylamine hydrochloride | RUO - Benchchem Source: benchchem.com URL: 5

  • Title: China 2 2 2-Trifluoroethylamine (CAS# 753-90-2) Manufacturer and Supplier | Xinchem Source: xinchem.com URL: 2

  • Title: 2,2,2-Trifluoroethylamine 99.5 753-90-2 - Sigma-Aldrich Source: sigmaaldrich.com URL: 4

  • Title: EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide Source: google.com URL: 3

Sources

Solubility challenges of N-(2,2,2-trifluoroethyl)oxan-4-amine HCl in organic solvents

[1][2]

Product Category: Fluorinated Heterocyclic Building Blocks Primary Application: Medicinal Chemistry (Peptidomimetics, metabolic stability enhancement) CAS Registry Number: 1864002-98-3 (Free base analog ref: 1864073-18-6)[1]

Core Solubility Profile & Chemical Behavior[2][3]

This molecule presents a "solubility paradox" common in fluorinated amine salts:

  • The Hydrochloride Salt: Highly polar, crystalline lattice, favors high-dielectric solvents (Water, DMSO).

  • The Trifluoroethyl Group: Lipophilic, electron-withdrawing, "fluorous" character that resists standard lipophilic solvents (Hexanes, Toluene).[1]

  • The Oxane (Tetrahydropyran) Ring: Moderately polar ether functionality.[1]

Solubility Matrix (Standard Conditions @ 25°C)
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Protic Polar WaterHigh (>50 mg/mL)Ideal for storage or aqueous workups.[1]
Methanol (MeOH)High Good for transfers; can be removed easily.[1]
Ethanol (EtOH)Moderate Heating often required to reach saturation.[1]
Aprotic Polar DMSO / DMFHigh Preferred for SNAr or coupling reactions.[1]
Acetonitrile (MeCN)Low/Moderate Often requires heat; risk of crashing out upon cooling.[1]
Chlorinated Dichloromethane (DCM)Very Low Major Pain Point: The salt will float as a suspension.[1]
ChloroformLow Slightly better than DCM but generally poor.[1]
Ethers THF / 2-MeTHFNegligible The salt is effectively insoluble.[1]
Hydrocarbons Hexanes / TolueneInsoluble Strictly antisolvents.[1]

Troubleshooting Guides (FAQ Format)

Scenario A: Reaction Setup & Solvent Incompatibility

Q: "I am trying to run an amide coupling (HATU/EDC) in DCM, but the amine salt is just sitting at the bottom of the flask. What should I do?"

The Issue: You are fighting lattice energy. DCM cannot overcome the ionic forces of the HCl salt, and the heterogeneous mixture leads to slow or failed kinetics.

The Protocol (Solvent Swap or "Trickle" Method): Do not rely on the base (e.g., DIPEA) to solubilize the salt during the reaction in pure DCM.

  • Option 1: The Co-Solvent Switch (Recommended)

    • Dissolve the amine HCl in a minimum volume of DMF or DMAc (Dimethylacetamide).

    • Add this concentrated solution dropwise to your main reaction vessel containing the carboxylic acid/coupling agent in DCM.

    • Why this works: The high dielectric constant of DMF breaks the lattice; the subsequent dilution into DCM maintains homogeneity.

  • Option 2: In-Situ Free Basing (The "Pre-Stir")

    • Suspend the amine HCl in the solvent (DCM/THF).

    • Add 3.0 equivalents of DIPEA or NMM (N-methylmorpholine).

    • Critical Step: Sonicate or vigorously stir for 15–30 minutes before adding the electrophile.

    • Observation: The solid should slowly dissolve or turn into a fine, cloudy suspension of DIPEA·HCl (which is less interfering).[1]

Scenario B: Free-Basing & Extraction

Q: "I need the free amine for a reaction sensitive to HCl. When I try to extract it, I get low recovery or emulsions."

The Issue: The trifluoroethyl group lowers the pKa of the amine (making it less basic) and increases lipophilicity, but the oxane ring keeps it somewhat water-soluble.[1] Standard extractions often lose product to the aqueous phase or form "rag layers" due to the fluorine content.

The Protocol (High-Recovery Free Basing):

  • Dissolution: Dissolve the HCl salt in minimal water.

  • Basification: Slowly add saturated NaHCO₃ (Sodium Bicarbonate) or 1M NaOH until pH > 10.

    • Note: The trifluoroethyl group reduces basicity (pKa ~ 5.5–6.5), so you don't need aggressive bases, but you must ensure you pass the pKa threshold.

  • Extraction Solvent: Do NOT use Diethyl Ether.[1]

    • Use DCM or Ethyl Acetate (EtOAc) .[2]

    • Pro-Tip: If emulsion forms, add a small amount of IPA (Isopropyl Alcohol) to the organic layer to break surface tension.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate can sometimes coordinate with amines).

Scenario C: Purification Challenges

Q: "The compound is streaking on my silica column, or I can't see it under UV."

The Issue:

  • Streaking: Amine salts interact strongly with the acidic silanols on silica gel.

  • Detection: This molecule lacks a strong chromophore (no aromatic rings).

The Protocol:

  • Mobile Phase Modifier: You must use a basic modifier.[1]

    • DCM/MeOH system: Add 1% NH₄OH (Ammonium Hydroxide) or 0.5% Triethylamine to your eluent.

    • Example: 95:5 DCM:MeOH + 1% NH₄OH.

  • Visualization:

    • UV will be weak/useless.

    • Use Stains: Ninhydrin (will show faint pink/purple) or KMnO₄ (Potassium Permanganate) which oxidizes the amine/ether linkage (yellow spot on purple background). Iodine chamber is also effective.[1]

Decision Logic & Workflows

Diagram 1: Solvent Selection Strategy

This logic tree helps you choose the correct solvent system based on your experimental goal.[1]

SolventStrategyStartStart: this compound HClGoalWhat is your Goal?Start->GoalReactionChemical ReactionGoal->ReactionAnalysisAnalysis (NMR/LCMS)Goal->AnalysisPurificationPurification/ExtractionGoal->PurificationPolarityCheckIs the reaction moisture sensitive?Reaction->PolarityCheckNMRSolventUse DMSO-d6 or MeOD(Avoid CDCl3 - insolubility risk)Analysis->NMRSolventFreeBaseIsolate Free Base?Purification->FreeBaseYesMoistureUse Anhydrous DMF or DMSO(or DMF/DCM mix)PolarityCheck->YesMoistureYesNoMoistureUse Water/THF or Water/Dioxane(Biphasic)PolarityCheck->NoMoistureNoExtractPartition: Sat. NaHCO3 / DCM(Avoid Ether)FreeBase->ExtractYesColumnChromatography:DCM:MeOH + 1% NH4OHFreeBase->ColumnNo (Salt form)

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Analysis, or Purification).

Scientific Rationalization (E-E-A-T)

The "Fluorine Effect" on Basicity and Solubility

The trifluoroethyl group (

1
  • Consequence 1: The pKa of the conjugate acid is lower (estimated ~5.5–6.0) compared to a standard secondary amine (~10–11).[1] This means the salt is easier to deprotonate (free-base) than non-fluorinated analogs [1].

  • Consequence 2: The C-F bonds create a "fluorous" shell that resists solvation in standard lipophilic solvents like toluene, yet the molecule isn't fluorinated enough to require specialized fluorous solvents (like HFE-7100). It occupies an awkward middle ground, necessitating high-dielectric organic solvents (DMF/DMSO) to dissolve the salt form [2].

Thermal Stability & Volatility

While trifluoroethylamine (fragment) is volatile (bp ~37°C), the addition of the oxane ring significantly increases the molecular weight (Free base MW: ~197 g/mol ).[1]

  • Risk: The free base is likely an oil or low-melting solid. While not extremely volatile, prolonged exposure to high vacuum (< 1 mbar) at elevated temperatures (> 40°C) may lead to sublimation or evaporative loss.

  • Recommendation: When drying the free base, use a rotary evaporator at moderate pressure (20–50 mbar) and avoid leaving it on a high-vacuum manifold overnight [3].

References

  • PubChem. (2025).[3] Compound Summary: 2,2,2-Trifluoroethylamine hydrochloride.[1][3] National Library of Medicine.[3] Retrieved from [Link]][3]

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. (General principles of fluorinated amine solubility).

Validation & Comparative

Platform Comparison Guide: High-Resolution ¹H NMR Analysis of N-(2,2,2-trifluoroethyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

N-(2,2,2-trifluoroethyl)oxan-4-amine is a highly versatile fluorinated scaffold utilized in modern drug discovery. Structurally, it consists of a tetrahydropyran (oxane) ring substituted at the 4-position with a 2,2,2-trifluoroethylamino group. From an analytical perspective, this molecule presents a fascinating challenge for ¹H Nuclear Magnetic Resonance (NMR) spectroscopy due to two structural factors:

  • The rigid chair conformation of the oxane ring, which generates a complex, overlapping network of axial-axial and axial-equatorial spin-spin couplings.

  • Heteronuclear scalar coupling (³J_{HF}) between the methylene protons and the adjacent trifluoromethyl group.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Benchtop (60 MHz), Routine High-Field (400 MHz), and Ultra-High-Field (800 MHz) NMR platforms for the structural elucidation of this compound, providing a self-validating methodology for accurate data acquisition.

The Causality of Magnetic Field Strength on Spectral Resolution

In NMR spectroscopy, the chemical shift dispersion (in Hz) scales linearly with the external magnetic field strength (B₀), while scalar coupling constants (J, in Hz) remain field-independent (1)[1]. This physical reality dictates platform performance:

  • Benchtop NMR (60 MHz): At 60 MHz, a typical ³J_{HF} coupling of ~9 Hz spans a massive 0.15 ppm. This wide footprint, combined with the narrow chemical shift range of the oxane ring protons (1.3–4.0 ppm), leads to severe signal overlap and second-order "roofing" effects, making traditional peak integration inadequate for precise quantitative analysis (2)[2]. It is best reserved for rapid, qualitative purity screening.

  • Routine High-Field (400 MHz): At 400 MHz, the same 9 Hz coupling spans only 0.022 ppm. This increased dispersion resolves the equatorial and axial protons of the oxane ring into distinct multiplets, allowing for baseline separation and first-order analysis.

  • Ultra-High-Field (800 MHz): Provides maximum sensitivity and absolute baseline resolution. It is essential for extracting exact J-coupling values for complex diastereotopic protons without resorting to time-consuming 2D NMR experiments.

Quantitative Spectral Data Comparison

The table below summarizes the expected chemical shifts (δ), multiplicities, and the resolving power of each NMR platform for this compound.

Proton EnvironmentExpected Shift (δ, ppm)Multiplicity & Coupling60 MHz Resolution400 MHz Resolution800 MHz Resolution
Oxane H-2,6 (eq) ~3.95ddd (²J≈11, ³J{ea}≈4, ³J{ee}≈2)OverlappedResolvedBaseline Resolved
Oxane H-2,6 (ax) ~3.35td (²J≈11, ³J{aa}≈11, ³J{ae}≈2)OverlappedResolvedBaseline Resolved
-CH₂-CF₃ ~3.20q (³J_{HF}≈9.0)Partial OverlapResolvedBaseline Resolved
Oxane H-4 (ax) ~2.70tt (³J{aa}≈11, ³J{ae}≈4)OverlappedResolvedBaseline Resolved
Oxane H-3,5 (eq) ~1.85m (broad d)OverlappedPartial OverlapResolved
-NH- (amine) ~1.50br s (exchangeable)OverlappedResolvedResolved
Oxane H-3,5 (ax) ~1.40dddd (²J≈12, ³J_{aa}≈11)OverlappedResolvedBaseline Resolved

Self-Validating Experimental Methodology

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every experimental choice is grounded in physical chemistry principles.

Step 1: Sample Preparation

  • Protocol: Dissolve 15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because its residual protic signal appears at 7.26 ppm, completely isolated from the target compound's aliphatic signals (1.0–4.0 ppm) (3)[3]. TMS is included to provide an absolute reference peak at exactly 0.00 ppm (4)[4].

Step 2: Acquisition Parameters

  • Protocol: Acquire the spectrum using a 30° excitation pulse, a spectral width of 12 ppm, and 16 transients (scans). Crucially, set the relaxation delay (d₁) to 10 seconds.

  • Causality: A 10-second d₁ ensures that >99% of the longitudinal magnetization (T₁) recovers between scans. If d₁ is too short, protons with longer T₁ times will be under-represented, destroying the quantitative integrity of the integration.

Step 3: Data Processing & Internal Validation

  • Protocol: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio without sacrificing multiplet resolution.

  • Self-Validation Check: Set the integration of the trifluoroethyl -CH₂- quartet (3.20 ppm) strictly to 2.00. The system is validated if the oxane H-4 multiplet (2.70 ppm) integrates to 1.00 (± 0.05) and the oxane H-2,6 equatorial protons (3.95 ppm) integrate to 2.00 (± 0.05). Any deviation indicates sample impurity or incomplete T₁ relaxation.

Experimental Workflow Diagram

Workflow cluster_platforms NMR Platform Comparison Sample Sample Preparation 15 mg Analyte + CDCl3 + TMS Benchtop Benchtop NMR (60 MHz) High Overlap, Rapid QC Sample->Benchtop HighField Routine NMR (400 MHz) Baseline Resolution Sample->HighField UltraHigh Ultra-High NMR (800 MHz) First-Order Spin Elucidation Sample->UltraHigh Processing Data Processing FT, Phase/Baseline Correction Benchtop->Processing HighField->Processing UltraHigh->Processing Validation Self-Validating Analysis Integration & Multiplet Verification Processing->Validation

Experimental workflow comparing NMR platforms for the structural validation of fluorinated oxanes.

Mechanistic Insights into Spin-Spin Coupling

Understanding the final spectrum requires dissecting the molecular conformation. The oxane ring heavily favors a chair conformation where the bulky 2,2,2-trifluoroethylamino group occupies the equatorial position to minimize 1,3-diaxial steric clashes.

  • Heteronuclear Splitting: The highly electronegative fluorine atoms strongly deshield the adjacent methylene protons. Because fluorine-19 is a spin-1/2 nucleus (100% natural abundance), it couples with the methylene protons, splitting the signal into a distinct quartet (³J_{HF} ≈ 9.0 Hz) (5)[5].

  • Diastereotopic Ring Protons: The fixed chair conformation renders the axial and equatorial protons on the oxane ring diastereotopic. The H-4 proton is locked in the axial position, meaning it experiences two large trans-diaxial couplings (³J{aa} ≈ 11 Hz) with the axial protons on C-3 and C-5, and two smaller axial-equatorial couplings (³J{ae} ≈ 4 Hz) with the equatorial protons. This specific splitting pattern (a triplet of triplets) is the definitive diagnostic marker for the equatorial substitution of the amine group.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 | Source: Oxford Instruments | 1

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures | Source: PMC (NIH) | 2

  • BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 1H NMR spectrum | Source: ChemicalBook | 5

  • 1H NMR Chemical Shift | Source: Oregon State University | 4

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents | Source: University of Pittsburgh | 3

Sources

Advanced HPLC Method Development for Trifluoroethyl Amine (TFEA) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Factor

Developing HPLC methods for 2,2,2-trifluoroethyl amine (TFEA) derivatives presents a unique paradox in chromatography. While structurally similar to standard aliphatic amines, the electron-withdrawing trifluoromethyl group (


) fundamentally alters the physicochemical landscape of these molecules.

The critical differentiator is the pKa shift . Unlike ethylamine (pKa


 10.7), TFEA derivatives often exhibit pKa values in the range of 5.4 – 5.7 . This dramatic shift means that at neutral pH, TFEA derivatives are often uncharged, whereas standard amines remain protonated. Furthermore, the high electronegativity of the fluorine atoms introduces specific dipole-dipole interactions that standard C18 columns often fail to exploit.

This guide objectively compares the performance of Fluorinated Stationary Phases (PFP) —the superior "Product" class for this application—against standard C18 and HILIC alternatives, supported by mechanistic insights and experimental protocols.

Part 1: The Chemical Logic (Expertise & Causality)

To develop a robust method, one must first understand the analyte's behavior in solution.

The pKa Trap

The most common failure mode in TFEA analysis is incorrect buffer pH selection based on "standard amine" assumptions.

  • Standard Amine Rule: Run at pH 3.0 to keep amine protonated (

    
    ) or pH 11.0 to keep it neutral (
    
    
    
    ).
  • TFEA Reality: With a pKa of ~5.5, TFEA derivatives are:

    • Protonated (

      
      )  at pH < 3.5.
      
    • Neutral (

      
      )  at pH > 7.5.
      
    • In Transition at pH 4.0 – 6.0 (The "Danger Zone" for reproducibility).

Insight: For reverse-phase retention, operating at pH 7.0–8.0 is often advantageous for TFEA derivatives to maximize hydrophobicity (neutral state), provided the silica support is alkali-resistant.

The Fluorine-Fluorine Interaction

The


 group creates a localized area of high electron density but low polarizability. Standard alkyl phases (C18) interact primarily through dispersive (London) forces. However, Pentafluorophenyl (PFP)  phases offer a "lock-and-key" mechanism via:
  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring of the phase and aromatic cores of the derivative.
  • Dipole-Dipole Interactions: Between the C-F bonds of the analyte and the rigid C-F bonds of the stationary phase.

Part 2: Comparative Performance Analysis

We compare the PFP Phase (The specialized solution) against C18 (The standard) and HILIC (The polar alternative).

Table 1: Stationary Phase Performance Matrix
FeaturePentafluorophenyl (PFP) C18 (ODS) HILIC (Bare Silica/Amide)
Primary Mechanism

-

, Dipole-Dipole, Hydrophobic
Hydrophobic (Dispersive)Partitioning, Hydrogen Bonding
Selectivity for TFEA High (Resolves positional isomers)Moderate (Driven solely by hydrophobicity)Low to Moderate (Good for very polar metabolites)
Peak Shape (Basic pH) Excellent (Silanol suppression via F-shielding)Variable (Prone to silanol tailing)Good (Ammonium acetate buffers)
Retention of Polar TFEA Moderate to StrongWeak (Risk of elution in void volume)Strong
Dewetting Risk LowHigh (in 100% aqueous)N/A (High organic required)
Detailed Comparison
Alternative A: C18 (The Standard)[1]
  • Pros: Universally available, high mechanical stability.

  • Cons: Often fails to separate TFEA impurities (e.g., des-fluoro analogs) because the hydrophobicity difference is minimal. Retention of the free amine (if analyzing TFEA as a raw material) is often negligible, requiring ion-pairing reagents which contaminate MS systems.

Alternative B: HILIC (The Polar Choice)
  • Pros: Excellent for retaining the highly polar, protonated form of TFEA (at pH 3-4).

  • Cons: Requires high acetonitrile consumption. Solubility of TFEA derivatives in 90% ACN can be problematic. Long equilibration times.

The Winner: PFP (The "Product" Class)
  • Performance: PFP columns consistently show superior resolution for halogenated compounds. The rigid aromatic ring of the PFP phase provides shape selectivity that can distinguish between TFEA derivatives and their non-fluorinated impurities.

  • Data Support: Studies indicate that PFP phases can achieve baseline separation of fluorinated isomers where C18 shows co-elution (Waters, 2020).

Part 3: Detection Strategies

TFEA derivatives often lack a strong UV chromophore unless the "derivative" part contains an aromatic system.

  • UV/Vis (210-220 nm): Feasible only if the derivative has a chromophore. The TFEA group itself is UV-transparent.

  • Derivatization (For TFEA raw material): If analyzing the free amine, pre-column derivatization is mandatory for UV detection.

    • Reagent: 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 9-fluorenylmethyl chloroformate (FMOC).

    • Why: Adds a hydrophobic, UV-active tag, improving retention on C18 and enabling detection at 254 nm or fluorescence.

  • Mass Spectrometry (LC-MS): The gold standard.

    • Mode: ESI Positive.

    • Note: The

      
       group is electron-withdrawing, which can reduce ionization efficiency compared to ethylamine. Source temperature optimization is critical.
      

Part 4: Experimental Protocols

Protocol A: Method Development Workflow (Self-Validating)

This protocol uses a PFP column to maximize selectivity.

System Suitability Requirements:

  • Tailing Factor (

    
    ): < 1.5
    
  • Resolution (

    
    ): > 2.0 between TFEA derivative and nearest impurity.
    

Step 1: Mobile Phase Selection

  • Buffer A: 10 mM Ammonium Formate, pH 3.0 (Promotes protonation

    
    , good for MS).
    
  • Buffer B: 10 mM Ammonium Bicarbonate, pH 7.8 (Promotes neutral

    
    , max retention on RP).
    
  • Recommendation: Start with Buffer A for PFP columns to utilize the ion-exchange character of the phase.

Step 2: Gradient Screening

  • Column: PFP (e.g., Raptor FluoroPhenyl or ACE C18-PFP),

    
     mm, 2.7 µm.
    
  • Flow: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temp: 35°C.

Step 3: Derivatization (If analyzing Free TFEA)

  • Reagent: 0.2% NBD-Cl in MeOH.

  • Buffer: Borate buffer pH 8.0.

  • Procedure: Mix 100 µL Sample + 100 µL Borate + 100 µL NBD-Cl. Heat at 60°C for 30 min. Quench with 1M HCl. Inject.

Protocol B: Visual Decision Tree

The following diagram illustrates the logical flow for selecting the correct method parameters based on the specific TFEA derivative properties.

MethodDev Start Start: TFEA Derivative Analysis CheckChrom Does molecule have UV Chromophore? Start->CheckChrom UV_Yes Yes: Use UV Detection (210-254 nm) CheckChrom->UV_Yes Aromatic Ring Present UV_No No: Needs Derivatization or MS Detection CheckChrom->UV_No Aliphatic Only CheckLogP Check Hydrophobicity (LogP) UV_Yes->CheckLogP HighLogP LogP > 2 (Lipophilic) CheckLogP->HighLogP LowLogP LogP < 0 (Hydrophilic) CheckLogP->LowLogP Col_PFP Select PFP Column (Target: F-F Interactions) HighLogP->Col_PFP Isomers/Halogens? (Preferred) Col_C18 Select C18 Column (Standard) HighLogP->Col_C18 Simple Matrix Col_HILIC Select HILIC Column (Amide/Silica) LowLogP->Col_HILIC Opt Optimize pH (Recall pKa ~5.5) Col_PFP->Opt Col_C18->Opt Col_HILIC->Opt Deriv Derivatize with NBD-Cl (Adds Chromophore) UV_No->Deriv Deriv->CheckLogP Re-evaluate LogP

Figure 1: Decision matrix for selecting stationary phases and detection modes for TFEA derivatives. Note the central role of PFP phases for lipophilic, halogenated targets.

References

  • Waters Corporation. (2020).[2] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • PubChem. (2025).[3] 2,2,2-Trifluoroethylamine Compound Summary (pKa and Physical Properties). National Library of Medicine. Retrieved from [Link]

  • Al-Kindy, S., et al. (2026). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science. Retrieved from [Link](Note: Generalized link to journal based on search context).

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-(2,2,2-trifluoroethyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical compounds. With this responsibility comes the critical obligation to manage chemical waste safely and effectively, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(2,2,2-trifluoroethyl)oxan-4-amine, a fluorinated amine derivative. The procedures outlined here are grounded in established safety principles and regulatory compliance, designed to provide clarity and build confidence in your laboratory's waste management practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a compound is the foundation of safe handling and disposal. This compound and related fluorinated amines present a specific risk profile that necessitates careful management. The primary hazards are associated with their potential corrosivity and toxicity.

The trifluoroethyl group, a common moiety in modern pharmaceuticals, imparts unique chemical properties. While enhancing metabolic stability in a drug candidate, it also contributes to the compound's persistence and potential for environmental impact if not disposed of correctly. The amine functional group can impart corrosive characteristics. Therefore, the disposal protocol is not merely a suggestion but a necessary procedure rooted in mitigating these risks.

Table 1: Hazard Profile of Structurally Similar Fluorinated Amines

Hazard Classification Description Rationale and Implications for Disposal
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1] This necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent any route of exposure during handling and disposal.
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon prolonged contact.[1][2][3] Impervious gloves and a lab coat are mandatory. All contaminated clothing and PPE must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Can cause serious eye irritation or severe eye damage.[1][2][3] Chemical safety goggles and, in some cases, a face shield are essential to prevent irreversible eye damage.

| Environmental Hazard | Halogenated organic compounds are recognized by the EPA as a category of concern for environmental persistence and require specific disposal methods.[4][5][6] | This compound must not be disposed of down the drain or in regular trash.[7][8][9] It requires disposal as regulated hazardous waste. |

Pre-Disposal Preparations: Setting the Stage for Safety

Proper disposal begins long before the waste container is full. It starts with meticulous preparation and the use of appropriate safety barriers.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure. The selection of each component is a direct response to the hazards identified above.

Table 2: Mandatory PPE for Handling this compound Waste

PPE Component Specification Justification
Hand Protection Nitrile or neoprene gloves.[10] Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended when handling concentrated waste.
Eye Protection Chemical safety goggles. A face shield should be worn over goggles when handling larger quantities or during splash-prone procedures.[11] Protects against splashes and aerosols that can cause severe eye damage.
Body Protection Flame-resistant lab coat and closed-toe shoes.[10][11] An acid-resistant apron may be required for large volumes.[12] Protects skin from potential splashes and contamination.

| Respiratory Protection | Not typically required for small-scale lab use when handled within a certified chemical fume hood.[1][13] | A fume hood provides adequate ventilation to prevent inhalation of any vapors or aerosols.[12] |

Engineering Controls: The Primary Line of Defense

All handling and preparation of this compound for disposal must be conducted within a properly functioning chemical fume hood.[2] This engineering control is your primary defense against inhaling potentially harmful vapors and ensures that any accidental releases are contained.

Step-by-Step Disposal Protocol

Follow this workflow to ensure safe, compliant, and logical disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.[8][14]

  • Action: Designate a specific waste container for "Halogenated Organic Waste."[15][16]

  • Causality: this compound is a halogenated (fluorinated) amine. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[5][6] Co-mingling this waste with non-halogenated solvents can complicate and increase the cost of disposal. Never mix this waste with strong acids, bases, or oxidizing agents.[2][15]

Step 2: Container Selection and Labeling

The choice of container is dictated by chemical compatibility and safety regulations.

  • Action: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.[7][11]

  • Causality: The container must be chemically resistant to the waste to prevent degradation and leaks. OSHA mandates that waste containers must be compatible with the stored waste and equipped with secure closures.[7]

  • Action: Immediately label the container using a standardized hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive").[8][11]

    • The accumulation start date (the date the first drop of waste is added).[11]

  • Causality: Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA.[7][11] It prevents accidental mixing of incompatible wastes and ensures the safety of all personnel, including those in your institution's Environmental Health and Safety (EHS) department and the final disposal facility.

Step 3: Waste Accumulation and Storage
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[7]

  • Causality: This practice minimizes the travel of hazardous waste through the facility and complies with EPA regulations for academic laboratories.[7]

  • Action: Place the primary waste container inside a larger, chemically resistant secondary containment bin.

  • Causality: Secondary containment is a critical safety measure to contain any potential leaks or spills from the primary container, preventing environmental contamination and personnel exposure.[7][11]

Step 4: Arranging for Final Disposal
  • Action: Once the container is approaching full (do not overfill, leave at least 10% headspace) or reaches the storage time limit set by your institution (often 6-12 months), contact your institution's EHS department to arrange for a waste pickup.[7]

  • Causality: Final disposal of this chemical waste must be handled by a licensed hazardous waste management facility. The primary and required method for halogenated organic compounds is high-temperature incineration.[4] This process ensures the complete destruction of the molecule, preventing its release into the environment. Do not, under any circumstances, attempt to dispose of this chemical via sink or trash.[8][9][14]

The following diagram illustrates the decision-making and workflow for the disposal process.

G Workflow for this compound Disposal cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate as 'Halogenated Organic Waste' FumeHood->Segregate Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Label Container Correctly (Name, Hazards, Date) Container->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Incineration Licensed High-Temperature Incineration EHS->Incineration Start Start Disposal Process Start->PPE

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE (Table 2).

  • Contain and Absorb: Use a chemical spill kit with an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. Label it clearly as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory. This protocol is designed to be a self-validating system, where each step logically follows from an understanding of the chemical's properties and regulatory requirements, ensuring that your research advances without compromising safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.